Product packaging for 2-(4-Hydroxyphenyl)-5-pyrimidinol(Cat. No.:CAS No. 142172-97-2)

2-(4-Hydroxyphenyl)-5-pyrimidinol

Cat. No.: B126618
CAS No.: 142172-97-2
M. Wt: 188.18 g/mol
InChI Key: BKOPBDRWHKDPPN-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-5-pyrimidinol is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B126618 2-(4-Hydroxyphenyl)-5-pyrimidinol CAS No. 142172-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOPBDRWHKDPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421721
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142172-97-2
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Hydroxyphenyl)-5-pyrimidinol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Characteristics of 2-(4-Hydroxyphenyl)-5-pyrimidinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)-5-pyrimidinol is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring both a hydroxyphenyl group and a pyrimidinol core, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for this compound.

General and Chemical Identifiers
PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2]
CAS Number 142172-97-2[1][2]
Appearance Solid, powder or crystals[1][2]
SMILES Oc1ccc(cc1)c2ncc(O)cn2[2][3]
InChI 1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H[2]
InChI Key BKOPBDRWHKDPPN-UHFFFAOYSA-N[2][3]
Experimental and Predicted Physicochemical Data
PropertyValueTypeSource
Melting Point 235-240 °CExperimental[1][2][4]
238 °CExperimental[3]
Boiling Point 295.9 ± 32.0 °CPredicted[4]
Density 1.363 ± 0.06 g/cm³Predicted[4]
pKa 6.75 ± 0.36Predicted[4]
Solubility No quantitative data available-
logP No quantitative data available-
Storage Temperature Room temperature-[1][2]

Biological Activity and Potential Signaling Pathways

While specific biological studies on this compound are limited, its structural motifs and the activities of related compounds provide insights into its potential therapeutic applications.

Antioxidant Properties

The presence of phenolic hydroxyl groups suggests that this compound may possess antioxidant properties.[5] Phenolic compounds are known to act as free radical scavengers, which can help mitigate oxidative stress implicated in various diseases.[6] The antioxidant capacity of pyrimidine (B1678525) derivatives has been evaluated in numerous studies, often utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[6]

Potential as a STAT6 Inhibitor

Structurally similar compounds, specifically 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6).[7] STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial for T-helper type 2 (Th2) cell differentiation and the inflammatory response.[1][3] Inhibition of the STAT6 pathway is a therapeutic strategy for allergic conditions like asthma and atopic dermatitis.[7][8] Given the structural similarities, this compound could be investigated as a scaffold for the development of novel STAT6 inhibitors.

Role in Drug Development

This compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly for neurological and oncological targets.[5] Its stability and solubility characteristics are advantageous for formulation development.[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination and comparison of physicochemical properties. The following sections describe standard methodologies for key parameters.

Melting Point Determination (Capillary Method)

This method is based on visually observing the temperature at which a solid sample transitions to a liquid phase within a capillary tube.

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Glass capillary tubes (sealed at one end).

  • Thermometer or digital temperature probe.

  • Spatula.

  • Mortar and pestle (optional, for sample grinding).

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

  • Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of solid will be packed into the tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the solid down into the bottom. The packed sample height should be 2-3 mm.

  • Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting to approach the expected melting point, then reduce the heating rate to 1-2 °C per minute approximately 15-20 °C below the expected melting point.

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement p1 Dry and powder the sample p2 Load sample into capillary tube (2-3 mm height) p1->p2 m1 Place capillary in melting point apparatus p2->m1 m2 Heat rapidly to ~15-20°C below expected MP m1->m2 m3 Reduce heating rate to 1-2°C/min m2->m3 m4 Observe and record temperature range of melting m3->m4 STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-4R / IL-13R JAK JAK Kinases Receptor->JAK activates STAT6_inactive STAT6 JAK->STAT6_inactive phosphorylates STAT6_active p-STAT6 (dimer) STAT6_inactive->STAT6_active dimerizes DNA DNA STAT6_active->DNA translocates to nucleus and binds Inhibitor Potential Inhibitor (e.g., 2-(4-Hydroxyphenyl)- 5-pyrimidinol derivative) Inhibitor->STAT6_inactive inhibits phosphorylation Gene_Expression Th2 Gene Expression (e.g., IL-5, eotaxin) DNA->Gene_Expression initiates transcription IL4_13 IL-4 / IL-13 IL4_13->Receptor binds

References

The 2-(4-Hydroxyphenyl)-5-pyrimidinol Scaffold: A Technical Guide to its Biological Potential as a STAT6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological significance of the 2-(4-hydroxyphenyl)-5-pyrimidinol chemical scaffold. While direct biological activity data for the parent compound is not extensively documented in publicly available literature, its derivatives have shown significant promise, particularly as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 6 (STAT6). This document will focus on the well-characterized derivative, AS1517499, to illustrate the therapeutic potential of this chemical core in inflammatory and allergic diseases.

The STAT6 Signaling Pathway: A Key Target in Allergic Inflammation

The STAT6 protein is a critical component of the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] These cytokines are central to the development of T-helper 2 (Th2) cell-mediated immune responses, which are hallmarks of allergic conditions such as asthma and atopic dermatitis.[1] Upon binding of IL-4 or IL-13 to their receptors, STAT6 is activated and plays a pivotal role in promoting Th2 cell differentiation.[1] Consequently, inhibiting STAT6 is a promising therapeutic strategy for mitigating the effects of excessive Th2 responses in allergic diseases.[2]

STAT6_Signaling_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor Binds JAK JAK Receptor->JAK Activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylates STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active Dimerizes Nucleus Nucleus STAT6_active->Nucleus Translocates to Th2_Differentiation Th2 Differentiation (Allergic Inflammation) Nucleus->Th2_Differentiation Promotes Gene Transcription AS1517499 AS1517499 (Derivative of This compound) AS1517499->STAT6_active Inhibits

Figure 1: Simplified STAT6 Signaling Pathway and Inhibition by AS1517499.

Quantitative Analysis of STAT6 Inhibition

A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit STAT6. Among these, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, also known as AS1517499, has emerged as a particularly potent inhibitor.[1][2] The inhibitory activities are summarized in the table below.

CompoundTargetAssay TypeIC50 (nM)Cell TypeReference
AS1517499 STAT6 InhibitionBiochemical Assay21-[1][2]
AS1517499 IL-4-induced Th2 DifferentiationCell-based Assay2.3Mouse Spleen T cells[1][2]

Experimental Protocols

The following sections detail the methodologies employed to determine the biological activity of AS1517499.

STAT6 Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on STAT6 activity.

STAT6_Inhibition_Assay Start Start Prepare_Reaction Prepare reaction mixture: - Recombinant STAT6 - Biotinylated peptide substrate - ATP Start->Prepare_Reaction Add_Inhibitor Add AS1517499 (or vehicle control) Prepare_Reaction->Add_Inhibitor Incubate_1 Incubate to allow STAT6 phosphorylation Add_Inhibitor->Incubate_1 Stop_Reaction Stop reaction Incubate_1->Stop_Reaction Transfer Transfer to streptavidin-coated plate Stop_Reaction->Transfer Incubate_2 Incubate to allow binding Transfer->Incubate_2 Wash Wash to remove unbound reagents Incubate_2->Wash Add_Antibody Add anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) Wash->Add_Antibody Incubate_3 Incubate Add_Antibody->Incubate_3 Wash_2 Wash Incubate_3->Wash_2 Add_Substrate Add chromogenic or luminogenic substrate Wash_2->Add_Substrate Measure_Signal Measure signal (absorbance or luminescence) Add_Substrate->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50

Figure 2: Workflow for a typical STAT6 biochemical inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture containing recombinant STAT6 enzyme, a biotinylated peptide substrate, and ATP is prepared in an appropriate buffer.

  • Compound Addition: Test compounds, such as AS1517499, are added to the reaction mixture at varying concentrations. A control with a vehicle (e.g., DMSO) is also included.

  • Phosphorylation Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature to allow for the phosphorylation of the peptide substrate by STAT6.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using an ELISA-based format where the biotinylated peptide is captured on a streptavidin-coated plate, and a specific antibody that recognizes the phosphorylated tyrosine residue is used for detection.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

IL-4-Induced Th2 Differentiation Assay (Cell-based)

This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th2 cells, a key process in allergic responses.

Methodology:

  • Cell Isolation: Naive T cells are isolated from the spleens of mice (e.g., C57BL/6).[1]

  • Cell Culture and Differentiation: The isolated T cells are cultured in the presence of IL-4 to induce Th2 differentiation. The test compound (AS1517499) is added at various concentrations. A control for Th1 differentiation induced by IL-12 is also run to assess selectivity.[1]

  • Analysis of Cytokine Production: After a period of incubation, the supernatant is collected, and the concentration of Th2 cytokines (e.g., IL-4, IL-5) and Th1 cytokines (e.g., IFN-γ) is measured using methods like ELISA.

  • Data Analysis: The IC50 value for the inhibition of Th2 differentiation is determined by the concentration of the compound that causes a 50% reduction in the production of Th2 cytokines. The effect on Th1 cytokine production is also evaluated to determine the selectivity of the inhibitor. AS1517499 was found to not influence T-helper cell 1 (Th1) differentiation induced by IL-12.[1][2]

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the development of potent and selective STAT6 inhibitors. The derivative AS1517499 demonstrates significant inhibitory activity against STAT6 and IL-4-induced Th2 differentiation in vitro. These findings highlight the potential of this chemical class in the development of novel therapeutics for allergic diseases. Further research could focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives for in vivo efficacy and safety. The core structure is also versatile and could be explored for its potential to inhibit other kinases or protein targets, given the broad range of biological activities associated with pyrimidine-based compounds.[3]

References

The Dawn of a New Era in Targeted Therapy: An In-depth Guide to Pyrimidinol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – In the intricate world of drug discovery, the emergence of pyrimidinol compounds as potent and selective kinase inhibitors marks a significant milestone. This technical guide delves into the discovery, background, and therapeutic potential of this promising class of molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field.

The pyrimidine (B1678525) scaffold, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry.[1][2] Its inherent ability to mimic the purine (B94841) core of ATP allows for the design of competitive inhibitors for a vast array of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer.[1] The systematic study of pyrimidines began in 1884, with the parent compound first synthesized in 1900.[1] This foundational work paved the way for the development of a multitude of pyrimidine derivatives with diverse therapeutic applications.[2][3]

The introduction of a hydroxyl group to the pyrimidine ring, forming pyrimidinol or hydroxypyrimidine, offered a new dimension for structure-activity relationship (SAR) studies. This modification can significantly alter the compound's electronic properties, solubility, and hydrogen bonding capabilities, leading to enhanced potency and selectivity for specific kinase targets.

This guide provides a detailed overview of the synthesis, biological evaluation, and mechanisms of action of key pyrimidinol compounds that have emerged as promising kinase inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative pyrimidinol and related pyrimidine derivatives against various protein kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

Compound ID/SeriesTarget KinaseIC50 (nM)Reference
Osimertinib EGFR T790M~1[4]
EGFR L858R~1[4]
Erlotinib EGFR T790M~200[4]
EGFR L858R~2[4]
Compound 12a Aurora A309[5]
Aurora B293[5]
Compound 17f VEGFR-2230[6]
3-IN-PP1 PKD94-108[7]
Compound 17m PKD17-35[7]

Table 2: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays

Compound ID/SeriesCell LineAssay TypeIC50 (µM)Reference
Indazol-pyrimidine 4f MCF-7 (Breast Cancer)MTT Assay1.629[8]
Indazol-pyrimidine 4i MCF-7 (Breast Cancer)MTT Assay1.841[8]
Aminopyrimidine 2a Glioblastoma, TNBC, Oral Squamous, Colon CancerProliferation Assay4 - 8[8]
Pyridothienopyrimidinone 7a MCF-7, HCT116, PC3Cytotoxicity Assay1.18[8]
Chromenopyrimidine 3 MCF-7, HepG2, A549MTT Assay1.61 - 2.02[8]
Thiazolo[4,5-d]pyrimidine 3b PC3 (Prostate Cancer)MTT Assay21[8]
Thiazolo[4,5-d]pyrimidine 3d PC3 (Prostate Cancer)MTT Assay17[8]
Compound 12a A549Anti-proliferative12.05[5]
HCT-116Anti-proliferative1.31[5]
MCF-7Anti-proliferative20.53[5]

Key Signaling Pathways Targeted by Pyrimidinol Compounds

The therapeutic efficacy of pyrimidinol-based kinase inhibitors stems from their ability to modulate critical signaling pathways implicated in cell growth, proliferation, and survival.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor Pyrimidinol Inhibitor Inhibitor->EGFR Inhibits PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes Inhibitor Pyrimidinol Inhibitor Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Regulates M_Phase M Phase (Mitosis) AuroraB Aurora B M_Phase->AuroraB Activates Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Regulates Inhibitor Pyrimidinol Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits CDK_Signaling_Pathway GrowthSignals Growth Signals CyclinD Cyclin D GrowthSignals->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates S_Phase S Phase Entry CDK2->S_Phase Promotes Inhibitor Pyrimidinol Inhibitor Inhibitor->CDK46 Inhibits Inhibitor->CDK2 Inhibits

References

Technical Guide: Spectral Analysis of 2-(4-Hydroxyphenyl)-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of 2-(4-Hydroxyphenyl)-5-pyrimidinol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles of chemical structure and spectroscopy. The experimental protocols described are generalized best practices for the analysis of small organic molecules of this nature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from analysis of its chemical structure, including the p-hydroxyphenyl and 5-pyrimidinol moieties, and typical chemical shifts observed for similar functional groups and aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.9 - 8.1Doublet8.0 - 9.0
H-3', H-5'6.8 - 7.0Doublet8.0 - 9.0
H-4, H-68.5 - 8.7Singlet-
Ar-OH9.5 - 10.5Broad Singlet-
Pyr-OH10.0 - 11.0Broad Singlet-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2'160.0 - 162.0
C-1'125.0 - 127.0
C-2', C-6'130.0 - 132.0
C-3', C-5'115.0 - 117.0
C-5150.0 - 152.0
C-4, C-6145.0 - 147.0

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺189.0664
[M-H]⁻187.0511
[M+Na]⁺211.0483

M = C₁₀H₈N₂O₂ (Monoisotopic Mass = 188.0586)

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and Mass Spectrometry data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.[1]

  • The sample should be dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry 5 mm NMR tube.[1][2]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]

  • The solution should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

2. NMR Data Acquisition:

  • The NMR spectrometer is typically a 400 or 500 MHz instrument.

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]

  • A relaxation delay appropriate for the molecule should be set to ensure accurate integration.

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a stock solution of the sample in a high-purity solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL, using a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).[4]

  • The final solution should be free of non-volatile salts and buffers, which can interfere with the ionization process.[4]

2. Mass Spectrometry Data Acquisition:

  • The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) are optimized to achieve stable and efficient ionization of the analyte.

  • Mass spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

  • Data is collected over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate the logical workflows for spectral data acquisition and analysis.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (5-30 mg in 0.6 mL DMSO-d6) NMR_Acquisition Data Acquisition (400/500 MHz Spectrometer) NMR_Sample_Prep->NMR_Acquisition H1_NMR ¹H NMR Spectrum NMR_Acquisition->H1_NMR C13_NMR ¹³C NMR Spectrum NMR_Acquisition->C13_NMR NMR_Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->NMR_Data_Processing C13_NMR->NMR_Data_Processing NMR_Interpretation Structural Elucidation (Chemical Shift, Integration, Multiplicity) NMR_Data_Processing->NMR_Interpretation MS_Sample_Prep Sample Preparation (1-10 µg/mL in MeCN/H₂O) ESI_MS_Acquisition Data Acquisition (ESI-MS) MS_Sample_Prep->ESI_MS_Acquisition Positive_Mode Positive Ion Mode ([M+H]⁺, [M+Na]⁺) ESI_MS_Acquisition->Positive_Mode Negative_Mode Negative Ion Mode ([M-H]⁻) ESI_MS_Acquisition->Negative_Mode MS_Data_Analysis Data Analysis (m/z values) Positive_Mode->MS_Data_Analysis Negative_Mode->MS_Data_Analysis Molecular_Formula_Confirmation Molecular Formula Confirmation (High-Resolution MS) MS_Data_Analysis->Molecular_Formula_Confirmation

Workflow for Spectral Analysis

Logical_Relationship_Diagram Logical Relationships in Spectral Data Interpretation cluster_Data Experimental Data cluster_Interpretation Structural Information Compound This compound H1_NMR_Data ¹H NMR Data (Chemical Shifts, Integrals, Multiplicities) Compound->H1_NMR_Data C13_NMR_Data ¹³C NMR Data (Chemical Shifts) Compound->C13_NMR_Data MS_Data Mass Spec Data (m/z of Molecular Ions) Compound->MS_Data Proton_Environment Proton Environments & Connectivity H1_NMR_Data->Proton_Environment Carbon_Backbone Carbon Skeleton C13_NMR_Data->Carbon_Backbone Molecular_Weight Molecular Weight & Formula MS_Data->Molecular_Weight Final_Structure Confirmed Structure Proton_Environment->Final_Structure Carbon_Backbone->Final_Structure Molecular_Weight->Final_Structure

References

In-depth Technical Guide: 2-(4-Hydroxyphenyl)-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: BKOPBDRWHKDPPN-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of 2-(4-Hydroxyphenyl)-5-pyrimidinol, a heterocyclic organic compound with significant potential in pharmaceutical research and development. This document collates available data on its chemical properties, synthesis, and potential biological applications, with a focus on its role as a key intermediate in the synthesis of bioactive molecules. While extensive quantitative biological data and detailed experimental protocols for this specific compound are not widely published, this guide presents related information from analogous structures and outlines general methodologies relevant to its study.

Chemical and Physical Properties

This compound is a solid, crystalline powder with the following properties:

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
CAS Number 142172-97-2[1]
Melting Point 235-240 °C[2]
Appearance Powder or crystals
Purity ≥90%[1]

Synthesis

Nitration of this compound

Experimental Protocol: Treatment of this compound with cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) results in the nitration of both the phenyl and pyrimidinol rings, yielding 2-(4-hydroxy-3-nitrophenyl)-4-nitro-5-pyrimidinol.[3] The reaction was carried out under an atmosphere of dry nitrogen.[3]

Reaction:

  • Starting Material: this compound

  • Reagent: Cerium (IV) ammonium nitrate (CAN)

  • Product: 2-(4-hydroxy-3-nitrophenyl)-4-nitro-5-pyrimidinol

  • Yield: 79%[3]

It was noted that using only one equivalent of CAN still produced the dinitrated product, albeit in a much lower yield (10%), with no observation of a mono-nitrated derivative.[3]

Biological Activity and Potential Applications

This compound is recognized as a valuable intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[2] Its structural features suggest potential interactions with various biological targets.

Potential as a STAT6 Inhibitor Precursor

While direct inhibitory activity of this compound on STAT6 has not been reported, structurally related pyrimidine (B1678525) derivatives have shown potent inhibition of this transcription factor. STAT6 is a key player in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial for T-helper cell 2 (Th2) differentiation, a process implicated in allergic diseases like asthma.[4]

A study on 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, which share the hydroxyphenyl and pyrimidine motifs, identified compounds with significant STAT6 inhibitory activity.[4] For instance, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) exhibited an IC₅₀ value of 21 nM for STAT6 inhibition and an IC₅₀ of 2.3 nM for the inhibition of IL-4-induced Th2 differentiation in mouse spleen T cells.[4]

This suggests that the 2-(4-hydroxyphenyl)pyrimidine scaffold could be a valuable starting point for the design of novel STAT6 inhibitors.

General Workflow for Assessing Biological Activity

The following diagram illustrates a general workflow for the biological evaluation of compounds like this compound, from initial screening to more detailed mechanistic studies.

G General Workflow for Biological Evaluation A Compound Synthesis and Characterization B High-Throughput Screening (e.g., Target-based or Phenotypic) A->B C Hit Identification and Validation B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Lead Optimization D->E F In Vitro Mechanistic Studies (e.g., Signaling Pathway Analysis) E->F G In Vivo Efficacy and Toxicity Studies F->G H Preclinical Development G->H

General Workflow for Biological Evaluation

Signaling Pathway Interactions

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on the activity of related pyrimidine derivatives, the STAT6 signaling pathway is a potential area of investigation.

Hypothetical STAT6 Signaling Pathway Inhibition

The following diagram illustrates the canonical STAT6 signaling pathway and the hypothetical point of inhibition by a derivative of this compound.

G Hypothetical Inhibition of STAT6 Signaling cytokine IL-4 / IL-13 receptor Receptor Complex cytokine->receptor jak JAK receptor->jak Activation stat6 STAT6 jak->stat6 Phosphorylation p_stat6 p-STAT6 dimer p-STAT6 Dimer p_stat6->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Th2 Differentiation) inhibitor 2-(4-Hydroxyphenyl)- 5-pyrimidinol Derivative inhibitor->stat6 Inhibition

Hypothetical Inhibition of STAT6 Signaling

Conclusion

This compound is a chemical entity with demonstrated utility as a synthetic intermediate. While direct and extensive biological data for this specific molecule are currently limited in the public domain, its structural relationship to potent inhibitors of key biological targets, such as STAT6, highlights its potential for further investigation in drug discovery programs. Future research should focus on the development of detailed synthetic protocols, comprehensive biological screening, and elucidation of its mechanism of action to fully realize its therapeutic potential.

References

In-Depth Technical Guide: Safety and Hazard Profile of 2-(4-Hydroxyphenyl)-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for the chemical compound 2-(4-Hydroxyphenyl)-5-pyrimidinol (CAS No. 142172-97-2). The information is compiled from various safety data sheets (SDS) and chemical databases. It is important to note that while general hazard classifications are available, specific quantitative toxicological data from dedicated studies on this compound are not publicly available at the time of this report. The experimental protocols described herein are based on standardized OECD guidelines for chemical safety testing and represent the methodologies that would typically be employed to generate such data.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to irritation of the skin, eyes, and respiratory system.

Signal Word: Warning[1][2][3]

GHS Pictogram:

  • alt text
    (GHS07)

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the tables below, categorized by prevention, response, storage, and disposal. These statements offer guidance on measures to minimize or prevent adverse effects resulting from exposure to this chemical.[1][2][4][5][6]

Table 1: GHS Classification for this compound
Hazard ClassHazard CategoryHazard Statement
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation
Table 2: Precautionary Statements for this compound
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/eye protection/face protection.[1]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312Call a POISON CENTER/doctor if you feel unwell.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P332 + P313If skin irritation occurs: Get medical advice/attention.[1]
P337 + P313If eye irritation persists: Get medical advice/attention.[1]
P362Take off contaminated clothing and wash before reuse.[1]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Data Summary

Currently, there is a lack of publicly available quantitative toxicological data for this compound. Studies determining values such as LD50 (median lethal dose), as well as detailed reports on skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity, have not been identified in the public domain. The following sections detail the standard experimental protocols that would be used to generate such critical safety data.

Standard Experimental Protocols for Toxicological Assessment

The following methodologies are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

Acute Oral Toxicity - OECD Test Guideline 423
  • Objective: To determine the acute oral toxicity of a substance.

  • Methodology: This method uses a stepwise procedure with a small number of animals per step. The substance is administered orally to a group of fasted animals at one of the defined dose levels. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The outcome of the first step determines the next step, i.e., whether to dose at a higher or lower level or to stop testing.

  • Animal Model: Typically rats or mice.

  • Data Collected: Mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), body weight changes, and gross necropsy findings.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.[7][8]

  • Methodology: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on an animal.[9] The patch is covered with a gauze dressing for a specified period (typically 4 hours).[9] After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Animal Model: Albino rabbit.[9]

  • Data Collected: Scoring of erythema and edema according to a standardized scale (e.g., Draize scale). Observations of any other skin lesions such as corrosion, ulceration, or necrosis are also recorded.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.[1]

  • Methodology: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal.[1] The other eye remains untreated and serves as a control.[1] The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[1]

  • Animal Model: Albino rabbit.

  • Data Collected: Scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded at specified intervals. The reversibility of the observed effects is also assessed.

Skin Sensitization - OECD Test Guideline 406
  • Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).[2]

  • Methodology: This guideline describes two main methods: the Guinea Pig Maximisation Test (GPMT) and the Buehler Test.[10]

    • GPMT: Involves an induction phase where the test substance is administered both intradermally with an adjuvant and topically. This is followed by a challenge phase where the substance is applied topically to a naive skin site.

    • Buehler Test: Involves repeated topical applications of the test substance during the induction phase, followed by a topical challenge application.

  • Animal Model: Guinea pig.[10]

  • Data Collected: The skin reactions at the challenge site are observed and scored for erythema and edema. The incidence and severity of the reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.[11][12]

  • Methodology: The test substance is exposed to amino-acid requiring bacterial strains in the presence and absence of a metabolic activation system (S9 mix).[11][12] If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium. The number of revertant colonies is counted.

  • Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).[12]

  • Data Collected: The number of revertant colonies per plate for each concentration of the test substance, both with and without metabolic activation. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.

Hazard Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety and hazards of a chemical substance like this compound.

HazardAssessmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: Acute Toxicity Testing (In Vivo) cluster_3 Phase 4: Repeated Dose & Chronic Toxicity cluster_4 Phase 5: Risk Assessment A Literature Review & In Silico Prediction C Genotoxicity (Ames Test) A->C B Physicochemical Properties E Acute Oral, Dermal, Inhalation Toxicity B->E C->E If positive H Sub-chronic Toxicity (90-day) C->H If negative D Cytotoxicity K Hazard Identification E->K F Skin & Eye Irritation F->K G Skin Sensitization G->K I Chronic Toxicity & Carcinogenicity H->I L Dose-Response Assessment I->L J Reproductive & Developmental Toxicity J->L N Risk Characterization K->N L->N M Exposure Assessment M->N

Caption: A logical workflow for chemical hazard and risk assessment.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While this guide provides the essential safety information based on available data, it is crucial for researchers and drug development professionals to recognize the absence of comprehensive toxicological studies. For any application where human or significant environmental exposure is anticipated, it is strongly recommended that the toxicological profile of this compound be further investigated through rigorous testing following established guidelines such as those provided by the OECD. Always consult the most recent Safety Data Sheet from your supplier and adhere to all recommended safety precautions.

References

The Antioxidant Potential of Hydroxyphenyl-Pyrimidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the antioxidant properties of hydroxyphenyl-pyrimidine derivatives, targeting researchers, scientists, and professionals in drug development. It delves into the quantitative antioxidant activity, detailed experimental protocols for its assessment, and the underlying signaling pathways involved in the antioxidant mechanism of these compounds.

Hydroxyphenyl-pyrimidines have emerged as a promising class of heterocyclic compounds with significant antioxidant potential. Their unique structural features, particularly the presence of a hydroxyl group on the phenyl ring, contribute to their ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Antioxidant Activity

The antioxidant efficacy of various hydroxyphenyl-pyrimidine derivatives has been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, with lower values indicating higher potency. The following table summarizes the reported IC50 values for several derivatives from key antioxidant assays.

Compound IDSubstitution PatternDPPH IC50 (µM)ABTS IC50 (µM)Reference
1a1 4-hydroxyphenyl at C-6--[1]
1a2 4-hydroxy-3-methoxyphenyl at C-6--[1]
1a3 4-hydroxyphenyl at S-linked C-2 and C-68-[1]
1b1 4-hydroxy-3-methoxyphenyl at C-610-[1]
2a Chromenopyrimidinethione derivative--[1]
2d Pyrido[2,3-d]pyrimidine derivative--[2]
2f Pyrido[2,3-d]pyrimidine derivative-47.5 (LOX)[2]

Note: The table includes data from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions. Some studies reported activity without specific IC50 values or used different assays like Nitric Oxide (NO) and Hydrogen Peroxide (H2O2) scavenging assays.[1][3]

Experimental Protocols for Antioxidant Assays

Accurate assessment of antioxidant activity is crucial for the evaluation of hydroxyphenyl-pyrimidines. The following are detailed methodologies for three commonly employed assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[4]

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)[4]

  • Test compounds (hydroxyphenyl-pyrimidine derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)[4]

  • Spectrophotometer[4]

  • 96-well microplate or cuvettes[4]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.[4][6]

  • Preparation of Test Samples: Dissolve the hydroxyphenyl-pyrimidine derivatives and the positive control in a suitable solvent to prepare a series of concentrations.[4]

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or positive control to the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[4][6]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[4][6]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[4][6]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.[7]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Samples with DPPH Solution DPPH->Mix Samples Prepare Sample Dilutions Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[8][9]

Materials:

  • ABTS[8]

  • Potassium persulfate[8]

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer[8]

  • 96-well microplate[8]

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8][10]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.[10][11]

  • Reaction Mixture: Add a small volume of the test sample or positive control at various concentrations to the ABTS•+ working solution in a 96-well plate.[8]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[12]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[8][11]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Generate ABTS•+ Stock Solution ABTS_working Prepare ABTS•+ Working Solution ABTS_stock->ABTS_working Mix Mix Samples with ABTS•+ Solution ABTS_working->Mix Samples Prepare Sample Dilutions Samples->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

ABTS Radical Cation Decolorization Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[13][14]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)[15]

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)[15]

  • Ferric chloride (FeCl₃) solution (20 mM)[15]

  • Test compounds

  • Positive control (e.g., FeSO₄·7H₂O)[16]

  • Spectrophotometer[15]

  • Water bath[15]

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[16][17]

  • Reaction Mixture: Add a small volume of the test sample or standard to the FRAP reagent.[17]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).[14][17]

  • Absorbance Measurement: Measure the absorbance of the colored solution at 593 nm.[15][17]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard curve prepared with a known concentration of Fe²⁺. The results are expressed as FRAP values (e.g., in µM Fe(II)/mg of sample).[15]

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix Samples with FRAP Reagent FRAP_reagent->Mix Samples Prepare Samples & Standards Samples->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 dissociates Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds with Maf Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates MAPK_Pathway cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathways ROS Oxidative Stress (ROS) ERK ERK ROS->ERK activates JNK_p38 JNK / p38 ROS->JNK_p38 activates Survival Cell Survival ERK->Survival Apoptosis Apoptosis / Inflammation JNK_p38->Apoptosis

References

The Enduring Scaffold: A Technical Guide to the Role of Pyrimidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil—renders it a "privileged scaffold," one that is readily recognized and interacted with by biological systems. This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine ring a versatile and highly successful framework for the design and development of a vast arsenal (B13267) of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted roles of pyrimidines in modern drug discovery, detailing their synthesis, biological activities, and mechanisms of action across various therapeutic areas. The information herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to empower researchers in their quest for novel therapeutics.

The Broad Spectrum of Pyrimidine's Biological Prowess

The structural versatility of the pyrimidine core allows for the introduction of a wide array of substituents at its various positions, leading to a rich diversity of pharmacological activities.[1] Pyrimidine derivatives have demonstrated significant efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[2][3]

Anticancer Activity: Targeting the Engines of Malignancy

In the realm of oncology, pyrimidine-based drugs have made a profound impact. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cell proliferation to the disruption of DNA synthesis.[4]

A significant number of pyrimidine-based anticancer agents function as protein kinase inhibitors .[4] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers. Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby halting the pro-proliferative signals.[5] A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often overactive in various tumors.[6][7]

Another major class of pyrimidine-based anticancer drugs are the antimetabolites . These compounds, such as the well-known 5-fluorouracil (B62378) (5-FU), are structurally similar to endogenous pyrimidines and interfere with the synthesis of nucleic acids.[8] By inhibiting enzymes like thymidylate synthase, they deplete the building blocks necessary for DNA replication and repair, leading to the death of rapidly dividing cancer cells.[9] Dihydrofolate reductase (DHFR) is another key enzyme in this pathway that is targeted by pyrimidine-based drugs like trimethoprim.[10]

Antimicrobial and Antiviral Efficacy: Combating Infectious Diseases

The pyrimidine scaffold is also a crucial component in the development of agents to combat bacterial, fungal, and viral infections. Pyrimidine derivatives can exhibit broad-spectrum antibacterial activity by targeting essential bacterial enzymes that are distinct from their mammalian counterparts, offering a window of therapeutic selectivity.[1]

In antiviral therapy , pyrimidine nucleoside analogues have been particularly successful. These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation can lead to chain termination or the introduction of mutations, ultimately inhibiting viral replication. This strategy has been effectively employed against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and cytomegalovirus (CMV).[8]

Anti-inflammatory Action: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. By blocking the production of pro-inflammatory prostaglandins, these compounds can effectively alleviate the symptoms of inflammatory conditions.

Quantitative Data on the Biological Activity of Pyrimidine Derivatives

To facilitate a comparative analysis of the potency of various pyrimidine derivatives, the following tables summarize key quantitative data from a range of studies.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

Compound ClassSpecific DerivativeTargetCancer Cell LineIC50 (µM)
Pyrazolo[3,4-d]pyrimidineSI306Src KinaseGIN8 (Glioblastoma)11.2
Pyrazolo[1,5-a]pyrimidineCompound 6tCDK2-0.09
Pyrazolo[1,5-a]pyrimidineCompound 6sTRKA-0.45
Pyrido[1,2-a]pyrimidin-2-oneCompound 17DHFRMCF-7 (Breast)<10
Pyrimidine-basedCompound 13Aurora A KinaseSCLC<0.2

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)
Thiophenyl-pyrimidineF20Staphylococcus aureus (MRSA)2
Thiophenyl-pyrimidineF20Enterococcus faecalis (VRE)2
2,4-disubstituted-6-thiophenyl-pyrimidineBb2Staphylococcus aureus (MRSA)2
2,4-disubstituted-6-thiophenyl-pyrimidineBb2Enterococcus faecalis (VRE)2
1,2,4-Triazolo[1,5-a]pyrimidineCompound 9oBacillus subtilis16-102
1,2,4-Triazolo[1,5-a]pyrimidineCompound 9oEscherichia coli16-102

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Antiviral Activity of Representative Pyrimidine Derivatives

Compound ClassSpecific DerivativeVirusEC50 (µM)
Pyrimidine Nucleoside Analogue3'-azido-2',3'-dideoxyuridineHIV-1Potent
Pyrimidine Nucleoside Analogue3'-azido-5-ethyl-2',3'-dideoxyuridineHIV-1Potent
Acyclic Nucleoside Phosphonate(S)-HPMPC (Cidofovir)HHV-6A~0.3 µg/mL
Acyclic Nucleoside Phosphonate(S)-HPMPC (Cidofovir)HHV-6B~1.2 µg/mL
Acyclic Nucleoside Phosphonate(S)-HPMPC (Cidofovir)HHV-7~3.0 µg/mL

EC50: The half maximal effective concentration, the concentration of a drug that gives half-maximal response.

Table 4: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

Compound ClassSpecific DerivativeTargetIC50 (µM)
Pyrimidin-4-yl-benzimidazoleCompound 2aCOX-16.43
Pyrimidin-4-yl-benzimidazoleCompound 2aCOX-23.5
Pyrimidine DerivativeL1COX-2Similar to Meloxicam
Pyrimidine DerivativeL2COX-2Similar to Meloxicam

IC50: The half maximal inhibitory concentration.

Key Experimental Protocols in Pyrimidine-Based Drug Discovery

The synthesis and biological evaluation of pyrimidine derivatives involve a range of established experimental protocols. Below are detailed methodologies for a classic synthesis and a fundamental biological assay.

Synthesis Protocol: The Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that provides a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates and possess biological activities themselves.[1]

Materials:

  • A β-ketoester (e.g., ethyl acetoacetate)

  • An aryl aldehyde (e.g., benzaldehyde)

  • Urea (B33335) (or thiourea)

  • A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash it with cold ethanol, and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[2] It is widely used to screen the anticancer potential of new compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action of pyrimidine-based drugs and the experimental processes involved in their evaluation, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Inhibitor Pyrimidine Kinase Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine kinase inhibitor.

Src_Kinase_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src Kinase SH2 SH3 FAK->Src Recruits & Activates Downstream_Signaling Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) Src->Downstream_Signaling Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Cell_Migration Cell_Migration Downstream_Signaling->Cell_Migration Inhibitor Pyrimidine Src Inhibitor Inhibitor->Src Inhibits

Caption: Inhibition of the Src kinase signaling pathway by a pyrimidine-based inhibitor.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduces DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Essential for Inhibitor Pyrimidine DHFR Inhibitor (e.g., Trimethoprim) Inhibitor->DHFR Inhibits

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Experimental_Workflow_MTT Start Start: Cancer Cells Seed_Cells 1. Seed Cells in 96-well plates Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Pyrimidine Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h 6. Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize 7. Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 9. Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End: Cytotoxicity Profile Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its inherent biological relevance and synthetic accessibility ensure its continued prominence in medicinal chemistry. The diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory effects, underscores the power of this heterocyclic core. As our understanding of the molecular drivers of disease deepens, the rational design of new pyrimidine derivatives, guided by quantitative structure-activity relationships and a detailed knowledge of their target pathways, will undoubtedly lead to the development of the next generation of life-saving medicines. This guide serves as a testament to the enduring legacy and bright future of the pyrimidine ring in the ongoing quest for human health.

References

Methodological & Application

Synthesis Protocol for 2-(4-Hydroxyphenyl)-5-pyrimidinol Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 2-(4-hydroxyphenyl)-5-pyrimidinol and its derivatives. The described methodology is based on established principles of pyrimidine (B1678525) synthesis, primarily the Pinner condensation, followed by a deprotection step. This approach offers a versatile route to obtaining the target compounds, which are of interest in medicinal chemistry and drug discovery due to their structural motifs.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-stage process. The initial step involves the construction of a protected pyrimidine core, 2-(4-methoxyphenyl)-5-methoxypyrimidine, via a Pinner-type cyclocondensation reaction. This is followed by a demethylation reaction to yield the final dihydroxy product. This strategy is advantageous as it utilizes readily available starting materials and employs robust chemical transformations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Stage 1: Pyrimidine Core Synthesis cluster_1 Stage 2: Deprotection 4-Methoxybenzonitrile 4-Methoxybenzonitrile 4-Methoxybenzamidine 4-Methoxybenzamidine 4-Methoxybenzonitrile->4-Methoxybenzamidine Pinner Reaction (EtOH, HCl) 2-(4-Methoxyphenyl)-5-methoxypyrimidine 2-(4-Methoxyphenyl)-5-methoxypyrimidine 4-Methoxybenzamidine->2-(4-Methoxyphenyl)-5-methoxypyrimidine Cyclocondensation (Diethyl 2-(ethoxymethylene)malonate, NaOEt, EtOH) 4-Methoxybenzamidine->2-(4-Methoxyphenyl)-5-methoxypyrimidine This compound This compound 2-(4-Methoxyphenyl)-5-methoxypyrimidine->this compound Demethylation (HBr or BBr3) Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate->2-(4-Methoxyphenyl)-5-methoxypyrimidine

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of the Protected Pyrimidine Core

2.1.1. Preparation of 4-Methoxybenzamidine Hydrochloride (Pinner Reaction)

This protocol outlines the synthesis of the amidine intermediate from the corresponding nitrile.

Pinner_Reaction reagents 4-Methoxybenzonitrile Anhydrous Ethanol Dry HCl gas reaction Stir at 0°C to RT (Formation of Ethyl 4-methoxybenzimidate HCl) reagents->reaction workup Ammonolysis (Anhydrous Ethanol, Ammonia gas) reaction->workup product 4-Methoxybenzamidine HCl workup->product Deprotection reagent 2-(4-Methoxyphenyl)-5-methoxypyrimidine Aqueous HBr (48%) or BBr3 in DCM reaction Reflux or Stir at low temp. reagent->reaction workup Neutralization (aq. NaHCO3) Extraction (EtOAc) reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Application Note: Quantification of 2-(4-Hydroxyphenyl)-5-pyrimidinol using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Hydroxyphenyl)-5-pyrimidinol, a key intermediate in pharmaceutical development. The described protocol is suitable for the determination of this compound in bulk drug substance and can be adapted for its quantification in various matrices. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it a reliable tool for quality control and research applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research, often serving as a crucial building block in the synthesis of novel therapeutic agents. Its accurate quantification is paramount for ensuring the quality and consistency of starting materials and for studying the pharmacokinetic and pharmacodynamic properties of its derivatives. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the analysis of this compound using a C18 reversed-phase column with UV detection.

Chemical Properties of this compound

PropertyValueReference
CAS Number 142172-97-2
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Solid, powder or crystals
Melting Point 235-240 °C
Storage Room Temperature

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Purity >99%)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade or Purified to 18.2 MΩ·cm)

  • Formic Acid (Analytical Grade)

  • Hydrochloric Acid (0.1 M)

  • Sodium Hydroxide (0.1 M)

  • Hydrogen Peroxide (3%)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 15 minutes

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For Bulk Drug Substance: Accurately weigh a known amount of the bulk drug sample, dissolve it in the diluent (50:50 methanol/water), and dilute to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

For Biological Matrices (e.g., Plasma): A protein precipitation method is recommended. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The standard solution was subjected to acidic, basic, oxidative, and photolytic stress conditions.

  • Acidic Degradation: 0.1 M HCl at 60 °C for 2 hours.

  • Basic Degradation: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The results indicated that the peak of this compound was well-resolved from the peaks of the degradation products, confirming the method's specificity.

Data Presentation

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of the standard solution.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.4
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by the recovery of known amounts of the standard spiked into a placebo matrix at three concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.4100.8
9089.399.2
Average Recovery (%) 99.7
Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
101.21.8
500.81.1
900.60.9
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Filter Samples & Standards C->F D Weigh Sample E Prepare Sample Solution D->E E->F G Inject into HPLC System F->G H Chromatographic Separation (C18 Column) G->H I UV Detection (254 nm) H->I J Integrate Peak Areas I->J K Construct Calibration Curve J->K L Quantify Sample Concentration K->L

Caption: Workflow for HPLC analysis of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) Degradants Degradation Products Acid->Degradants Base Basic (NaOH) Base->Degradants Oxidation Oxidative (H₂O₂) Oxidation->Degradants Photo Photolytic (UV Light) Photo->Degradants HPLC HPLC Analysis Specificity Specificity Assessment HPLC->Specificity Analyte This compound Analyte->HPLC Degradants->HPLC

Caption: Logical workflow for forced degradation studies.

Conclusion

The RP-HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and for supporting pharmaceutical development activities. The detailed protocol can be readily implemented in a laboratory setting with standard HPLC instrumentation.

Application Notes and Protocols for Cell-Based Assays Using 2-(4-Hydroxyphenyl)-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)-5-pyrimidinol is a versatile heterocyclic compound with a chemical structure suggesting potential biological activities.[1][2] Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including the modulation of protein kinase activity and anti-inflammatory responses.[3] Furthermore, phenolic compounds are often associated with antioxidant properties.[1] These characteristics make this compound a compelling candidate for investigation in various cell-based assays relevant to drug discovery and development.

This document provides detailed protocols for a series of cell-based assays designed to characterize the bioactivity of this compound. The proposed assays will investigate its potential as a tyrosine kinase inhibitor, its antioxidant capacity, and its ability to modulate the NF-κB signaling pathway, a critical regulator of inflammation.

I. Tyrosine Kinase Inhibition Assay

Application Note

Receptor and non-receptor tyrosine kinases are crucial components of cellular signaling pathways that regulate cell growth, differentiation, and survival.[4] Their dysregulation is a hallmark of many diseases, including cancer, making them important therapeutic targets.[4] This protocol describes a cell-based ELISA to determine the inhibitory potential of this compound on the epidermal growth factor receptor (EGFR), a well-characterized receptor tyrosine kinase. The assay measures the phosphorylation of EGFR in response to EGF stimulation in the presence of the test compound.[5]

Experimental Protocol: EGFR Phosphorylation Assay

1. Cell Culture and Seeding:

  • Culture A549 human lung carcinoma cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvest sub-confluent cells and perform a cell count.

  • Seed 25,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

  • Incubate the plate overnight to allow for cell attachment.

2. Serum Starvation:

  • After overnight incubation, gently aspirate the growth medium.

  • Wash the cells once with 100 µL of serum-free F-12K medium.

  • Add 100 µL of serum-free F-12K medium to each well and incubate for 18-24 hours.

3. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in serum-free F-12K medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Aspirate the serum-free medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Include wells with vehicle control (0.1% DMSO in serum-free F-12K medium).

  • Incubate the plate for 2 hours at 37°C.

4. EGF Stimulation:

  • Prepare a working solution of human EGF in serum-free F-12K medium at a final concentration of 100 ng/mL.

  • Add 10 µL of the EGF working solution to all wells except for the unstimulated control wells.

  • Incubate the plate for 10 minutes at 37°C.

5. Cell Lysis:

  • Aspirate the medium from all wells.

  • Wash the cells once with 100 µL of ice-cold PBS.

  • Add 100 µL of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Incubate on ice for 15 minutes with gentle shaking.

6. ELISA for Phospho-EGFR:

  • Perform a commercial Human Phospho-EGFR (Y1068) ELISA kit according to the manufacturer's instructions.

  • Briefly, coat a 96-well ELISA plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add 50 µL of the cell lysates to the wells and incubate.

  • Wash the wells and add the detection antibody.

  • Add the streptavidin-HRP conjugate, followed by the substrate solution, and stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Inhibition of EGFR Phosphorylation by this compound

Concentration (µM)Absorbance at 450 nm (Mean ± SD)% Inhibition
Unstimulated Control0.15 ± 0.02N/A
Vehicle Control (EGF)1.80 ± 0.150
0.11.65 ± 0.128.3
11.20 ± 0.1033.3
100.65 ± 0.0863.9
500.30 ± 0.0583.3
1000.20 ± 0.0388.9

Data are hypothetical and for illustrative purposes only.

Visualization of the EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Compound 2-(4-Hydroxyphenyl)- 5-pyrimidinol Compound->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Antioxidant_Workflow Start Start Seed Seed HepG2 Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound or Vehicle (1h) Incubate1->Treat Load Load with DCFH-DA (60 min) Treat->Load Induce Induce Oxidative Stress (AAPH) Load->Induce Measure Kinetic Fluorescence Measurement (1h) Induce->Measure End End Measure->End NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Compound 2-(4-Hydroxyphenyl)- 5-pyrimidinol Compound->IKK Inhibits? Gene Gene Transcription (e.g., IL-6, COX-2) Nucleus->Gene Induces

References

Application Notes and Protocols for the Experimental Use of Pyrimidinols in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of pyrimidinol derivatives in neuroprotective research. This document details the methodologies for key in vitro and in vivo experiments, presents quantitative data from representative studies, and illustrates the cellular signaling pathways implicated in the neuroprotective effects of pyrimidinols.

Introduction to Pyrimidinols in Neuroprotection

Pyrimidinols, a class of heterocyclic organic compounds, have emerged as promising candidates in the field of neuroprotective research. Studies have demonstrated their potential therapeutic efficacy in models of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Their neuroprotective effects are attributed to a range of mechanisms, including antioxidant activity, anti-inflammatory properties, and modulation of key cellular signaling pathways involved in neuronal survival and death.

Quantitative Data on Neuroprotective Effects of Pyrimidinols

The following tables summarize quantitative data from various studies, highlighting the neuroprotective efficacy of different pyrimidinol derivatives in both in vitro and in vivo models.

Table 1: In Vitro Neuroprotective Effects of Pyrimido[4,5-d]pyrimidin-4-amine Derivatives against Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity in SH-SY5Y Cells

CompoundConcentration (µM)Neuroprotective Effect (% increase in cell viability)
4g 0.147%
168%
577%
4h 0.166%
139%
526%
4i 1118%
595%

Table 2: In Vivo Neuroprotective Effects of MS-818 in a Rat Model of Permanent Focal Cerebral Ischemia

Treatment GroupDose (mg/kg)Total Infarct Volume Reduction (%)Cortical Infarct Volume Reduction (%)
MS-818 1SignificantSignificant
5SignificantSignificant
10SignificantSignificant

Table 3: Multi-target Enzyme Inhibition by Pyrimidine/Pyrrolidine-Sertraline Hybrid (Compound 19)

Target EnzymeIC₅₀ (µM)
Acetylcholinesterase (AChE) 0.07
Butyrylcholinesterase (BChE) 0.09
Monoamine Oxidase A (MAO-A) 0.63
Monoamine Oxidase B (MAO-B) 0.21
β-site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) 0.73

Experimental Protocols

This section provides detailed protocols for key experiments commonly used to evaluate the neuroprotective properties of pyrimidinol derivatives.

In Vitro Neuroprotection Assay

3.1.1. Cell Culture and Hydrogen Peroxide-Induced Cytotoxicity in SH-SY5Y Cells

This protocol describes how to assess the protective effects of pyrimidinol compounds against oxidative stress-induced cell death in a human neuroblastoma cell line.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Pyrimidinol compounds of interest

    • Hydrogen peroxide (H₂O₂)

    • Phosphate Buffered Saline (PBS)

    • 96-well cell culture plates

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

    • Pre-treat the cells with various concentrations of the pyrimidinol compounds for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

    • Induce oxidative stress by adding a predetermined toxic concentration of H₂O₂ (e.g., 200 µM) to the wells (except for the untreated control wells) and incubate for 24 hours.[1]

    • Assess cell viability using the MTT assay (see Protocol 3.1.2).

3.1.2. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • After the treatment period, remove the culture medium from the 96-well plate.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Leave the plate at room temperature in the dark for 2 hours.

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate cell viability as a percentage of the untreated control.

3.1.3. Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of proteins involved in apoptosis, such as cleaved caspase-3.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction: Lyse the treated cells with RIPA buffer, quantify protein concentration using the BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

In Vivo Neuroprotection Assay

3.2.1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used animal model to mimic focal cerebral ischemia (stroke).

  • Materials:

    • Male Sprague-Dawley rats (250-300g)

    • Anesthesia (e.g., isoflurane)

    • Surgical instruments

    • Nylon monofilament suture (e.g., 4-0) with a rounded tip

    • Laser Doppler flowmeter

  • Procedure:

    • Anesthetize the rat and make a midline cervical incision.

    • Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert the nylon filament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms occlusion.[3][4]

    • For transient MCAO, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

    • Administer the pyrimidinol compound or vehicle at the onset of ischemia or reperfusion.

    • Suture the incision and allow the animal to recover.

3.2.2. Assessment of Neurological Deficits

  • Forelimb and Hindlimb Placing Tests:

    • Hold the rat and bring it towards a tabletop.

    • Observe if the rat places its forelimbs on the surface in response to vibrissae stimulation.

    • For hindlimb placing, gently pull the rat backwards along the edge of the table and observe the placement of the hindlimbs.

    • Score the responses based on a predefined scale to quantify sensorimotor deficits.

3.2.3. Infarct Volume Measurement

  • After a set period (e.g., 48 hours), euthanize the rat and harvest the brain.

  • Slice the brain into coronal sections (e.g., 2 mm thick).

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to pyrimidinol neuroprotective research.

Signaling Pathways

G cluster_0 Oxidative Stress cluster_1 Pyrimidinol Intervention cluster_2 Keap1/Nrf2 Pathway cluster_3 NF-kB Pathway cluster_4 Cellular Outcome ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes IKK IKK ROS->IKK Activates Pyrimidinol Pyrimidinol Nrf2 Nrf2 Pyrimidinol->Nrf2 Promotes release Pyrimidinol->IKK Inhibits Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival Promotes IkB IkB IKK->IkB Phosphorylates NFkB NF-kB IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes Upregulates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Promotes Inflammation->Neuronal_Survival Inhibits

Caption: Pyrimidinol neuroprotective signaling pathways.

Experimental Workflows

G cluster_0 In Vitro Neuroprotection Workflow A Seed SH-SY5Y cells B Pre-treat with Pyrimidinol A->B C Induce cytotoxicity (e.g., H2O2) B->C D Assess Cell Viability (MTT Assay) C->D E Analyze Apoptosis Markers (Western Blot) C->E

Caption: In Vitro Neuroprotection Experimental Workflow.

G cluster_1 In Vivo Neuroprotection Workflow (MCAO Model) F Induce MCAO in Rats G Administer Pyrimidinol F->G H Assess Neurological Deficits G->H I Measure Infarct Volume (TTC Staining) H->I

References

Application Notes and Protocols for Screening 2-(4-Hydroxyphenyl)-5-pyrimidinol Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data on the specific anticancer activities of 2-(4-Hydroxyphenyl)-5-pyrimidinol is limited. The following application notes and protocols are provided as a generalized template for screening novel pyrimidine (B1678525) derivatives for anticancer properties, based on established methodologies and the known biological activities of similar compounds. The quantitative data presented herein is illustrative and should be considered hypothetical.

Introduction

Pyrimidine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Many synthetic pyrimidine derivatives have been reported to exhibit potent anticancer properties by targeting various cellular processes, including cell cycle regulation and signal transduction pathways.[3][4] The 2-(hydroxyphenyl)pyrimidine scaffold, in particular, has been explored for its potential to inhibit key enzymes involved in cancer progression.[5]

This document outlines a series of protocols for the initial screening of this compound to evaluate its potential as an anticancer agent. The described workflows cover the assessment of cytotoxicity against a panel of cancer cell lines, investigation into the induction of apoptosis, and analysis of a hypothetical signaling pathway.

Data Presentation

The following tables present hypothetical data for the anticancer screening of this compound.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HCT-116Colon Carcinoma18.9 ± 1.5
HepG2Hepatocellular Carcinoma25.1 ± 2.9

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis induction by this compound in MCF-7 cells.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control-2.1 ± 0.31.5 ± 0.20.8 ± 0.1
Compound1015.8 ± 1.28.2 ± 0.91.1 ± 0.2
Compound2028.4 ± 2.515.6 ± 1.71.5 ± 0.3

Data represents the percentage of cells in different stages of cell death as determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 48 hours of treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples within 1 hour using a flow cytometer.

Western Blot Analysis for Signaling Pathway Investigation

This protocol provides a general method to assess the effect of this compound on the expression and phosphorylation of key proteins in a hypothetical signaling pathway (e.g., a generic kinase cascade).

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis Compound 2-(4-Hydroxyphenyl) -5-pyrimidinol Stock Stock Solution (in DMSO) Compound->Stock MTT MTT Assay (72h treatment) Stock->MTT Stock->MTT Cells Cancer Cell Lines (e.g., MCF-7, A549) Culture Cell Culture Cells->Culture Culture->MTT Culture->MTT IC50 IC50 Determination MTT->IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis IC50->Apoptosis Western Western Blot IC50->Western Data Quantitative Data (Tables & Graphs) Apoptosis->Data Apoptosis->Data Western->Data Western->Data Conclusion Conclusion on Anticancer Potential Data->Conclusion Data->Conclusion

Caption: Experimental workflow for screening this compound.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(4-Hydroxyphenyl) -5-pyrimidinol Compound->Akt Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based STAT6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular signaling protein that plays a pivotal role in the T-helper 2 (Th2) cell-mediated immune responses. Primarily activated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13), the JAK/STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma, atopic dermatitis, and allergic rhinitis. Consequently, the development of small molecule inhibitors targeting STAT6 has emerged as a promising therapeutic strategy. This document provides a detailed protocol for the synthesis of pyrimidine-derived STAT6 inhibitors and their subsequent biological evaluation.

STAT6 Signaling Pathway

The activation of the STAT6 signaling cascade begins with the binding of IL-4 or IL-13 to their respective cell surface receptors. This binding event leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT6. Upon recruitment, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization, translocation into the nucleus, and subsequent binding to specific DNA response elements to regulate gene transcription.

STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds IL-13 IL-13 IL-13R IL-13R IL-13->IL-13R Binds JAK JAK IL-4R->JAK Activates IL-13R->JAK Activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylates pSTAT6_dimer pSTAT6 Dimer STAT6_inactive->pSTAT6_dimer Dimerizes pSTAT6_dimer_nuc pSTAT6 Dimer pSTAT6_dimer->pSTAT6_dimer_nuc Translocates DNA DNA pSTAT6_dimer_nuc->DNA Binds Gene_Transcription Gene Transcription (e.g., Th2 differentiation, IgE production) DNA->Gene_Transcription Initiates

Caption: The IL-4/IL-13 induced STAT6 signaling pathway.

Synthesis of Pyrimidine-Based STAT6 Inhibitors

A notable class of STAT6 inhibitors is based on the 2-aminopyrimidine-5-carboxamide (B1266822) scaffold. A leading example from this class is AS1517499, which has demonstrated potent and selective inhibition of STAT6. The general synthetic approach involves a multi-step process starting from a pyrimidine (B1678525) precursor.

General Synthetic Workflow

Synthesis_Workflow Pyrimidine_Precursor Pyrimidine Precursor (e.g., 2,4-dichloro-5-pyrimidinecarboxamide) Intermediate_1 Intermediate 1 (Nucleophilic Substitution) Pyrimidine_Precursor->Intermediate_1 Amine 1 Intermediate_2 Intermediate 2 (Second Substitution) Intermediate_1->Intermediate_2 Amine 2 Final_Product Final Product (e.g., AS1517499) Intermediate_2->Final_Product Amide Formation

Caption: General workflow for the synthesis of pyrimidine-based STAT6 inhibitors.

Protocol for the Synthesis of AS1517499 (A Representative Inhibitor)

The synthesis of 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) serves as a representative example.[1]

Step 1: Synthesis of 2-chloro-4-(benzylamino)pyrimidine-5-carboxamide A solution of 2,4-dichloropyrimidine-5-carboxamide (B172022) in a suitable solvent (e.g., ethanol) is treated with benzylamine (B48309) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified.

Step 2: Synthesis of 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) The intermediate from Step 1 is reacted with 2-(3-chloro-4-hydroxyphenyl)ethylamine in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) at an elevated temperature. The reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction mixture is worked up, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the final product.

Note: The above protocol is a generalized representation. For precise experimental details, including stoichiometry, reaction times, temperatures, and purification methods, it is imperative to consult the primary literature.

Quantitative Data Summary

The inhibitory activity of pyrimidine-based STAT6 inhibitors is typically evaluated through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound NameTargetAssay TypeIC50 (nM)Reference
AS1517499STAT6 InhibitionSTAT6 Reporter Gene Assay21[1]
AS1517499IL-4-induced Th2 differentiationMouse Spleen T-cell Assay2.3[1]
YM-341619STAT6 InhibitionSTAT6 Reporter Gene Assay0.70[2]
YM-341619IL-4-induced Th2 differentiationMouse Spleen T-cell Assay0.28[2]

Experimental Protocols for Biological Evaluation

STAT6 Luciferase Reporter Gene Assay

This assay is a common method to screen for and characterize inhibitors of the STAT6 signaling pathway. It utilizes a cell line, such as HEK293, that has been stably transfected with a luciferase reporter gene under the control of a STAT6-responsive promoter.

Materials:

  • IL-4/IL-13 Responsive STAT6 Luciferase Reporter HEK293 Cell Line

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Recombinant human IL-4

  • Test compounds (STAT6 inhibitors)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the STAT6 reporter cells into a 96-well plate at a density of approximately 20,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Incubate for 1-2 hours.

  • Stimulation: Add recombinant human IL-4 to the wells to a final concentration that induces a robust luciferase signal (e.g., 10 ng/mL). Include wells with and without IL-4 as positive and negative controls, respectively.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the IL-4 stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated STAT6 (p-STAT6)

This assay directly measures the inhibition of STAT6 phosphorylation, a key step in its activation.

Materials:

  • A suitable cell line that expresses STAT6 (e.g., A549, BEAS-2B)

  • Cell culture medium

  • Recombinant human IL-4

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with IL-4 (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, load onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT6 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT6 to total STAT6 to determine the extent of inhibition.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of pyrimidine-based STAT6 inhibitors. The methodologies described for the STAT6 luciferase reporter gene assay and Western blotting for phosphorylated STAT6 are robust and widely accepted for characterizing the potency and mechanism of action of novel STAT6 inhibitors. These approaches are integral to the drug discovery and development process for new therapies targeting STAT6-mediated diseases.

References

Application Notes and Protocols: Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525), a fundamental heterocyclic aromatic compound and a core component of nucleic acids, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure allows for diverse chemical modifications, leading to the development of a wide array of therapeutic agents with broad biological activities.[1][3] Pyrimidine derivatives have been successfully developed into drugs for treating cancer, infectious diseases, and inflammatory conditions.[2][4] This document provides an overview of the application of pyrimidine derivatives in drug discovery, along with detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications of Pyrimidine Derivatives

The pyrimidine core is a key feature in numerous FDA-approved drugs and clinical candidates, demonstrating its significance in modern drug discovery.[5][6] These compounds exert their therapeutic effects through various mechanisms of action, including enzyme inhibition, disruption of cellular signaling pathways, and intercalation with DNA.[7][8]

Anticancer Agents

Pyrimidine derivatives are prominent in oncology, with applications ranging from antimetabolites to targeted kinase inhibitors.[9][10] They have shown efficacy against various cancer cell lines, including those of the lung, breast, colon, and liver.[1][9]

Mechanisms of Action:

  • Kinase Inhibition: Many pyrimidine-based compounds are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[11][12] For example, pyrazolo[3,4-d]pyrimidines are known to target kinases like Bruton's tyrosine kinase (BTK).[11] Fused pyrimidines have also been developed as inhibitors of Aurora kinases (AURK) and Polo-like kinases (PLK), which are involved in cell cycle regulation.[13]

  • EGFR Inhibition: The 2,4-di(arylamino)pyrimidine scaffold is a key component of inhibitors targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.[1]

  • Topoisomerase IIα Inhibition: Some pyrimidine-hydrazone derivatives have been shown to inhibit topoisomerase IIα, an enzyme essential for DNA replication, leading to double-strand breaks and apoptosis.[7][8]

  • Tubulin Polymerization Inhibition: Certain pyrimidine analogs can suppress tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis.[1]

Quantitative Data on Anticancer Activity:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2,4,5-substituted pyrimidineBEL-7402 (Human Hepatocellular Carcinoma)< 0.10[9]
Pyrimidine-hydrazone conjugate (80, 82)FAK inhibition27.4 nM (IC50)[1]
Fused 1,4-benzodioxane (B1196944) pyrimidine (131)A549 (Lung)0.80 ± 0.09[1]
HepG2 (Liver)0.11 ± 0.02[1]
U937 (Lymphoma)0.07 ± 0.01[1]
Y79 (Retinoblastoma)0.10 ± 0.02[1]
2-(phenylamino)pyrimidine (95)EGFR-Del19/T790M/C797S0.2 ± 0.01[1]
EGFR-L858R/T790M/C797S0.2 ± 0.01[1]
N-(pyridin-3-yl) pyrimidin-4-amine (17)MV4-11, HT-29, MCF-7, HeLaComparable to Palbociclib[14]
Indazol-pyrimidine derivatives (128, 129)A549Potent[3]
Indazol-pyrimidine derivatives (129-133)Caco-2Stronger than staurosporine[3]
Pyrimidine-fused pyrazolone (B3327878) (124)PC3 (Prostate)41.73 ± 0.17[3]
MCF-7 (Breast)33.40 ± 0.09[3]
HCT116 (Colorectal)35.17 ± 0.12[3]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridHT-1080, MCF-7, MDA-MB-231, A54913.89 - 19.43[14]
Antimicrobial Agents

The structural diversity of pyrimidine derivatives has been exploited to develop potent antibacterial and antifungal agents.[15][16] Thienopyrimidines, for instance, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[17]

Mechanisms of Action:

  • Enzyme Inhibition: Thienopyrimidines can target key bacterial enzymes such as DNA gyrase and topoisomerases, and interfere with folate metabolism, ultimately leading to bacterial cell death.[17]

  • β-Lactamase Inhibition: Certain thienopyrimidine derivatives have shown the ability to inhibit β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics.[17]

Quantitative Data on Antimicrobial Activity:

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Thienopyrimidine (IV)S. aureus, P. aeruginosa4.0 - 5.0[17]
Thienopyrimidine (5b)S. aureus32[17]
Thienopyrimidine (6a)P. aeruginosa38[17]
Thienopyrimidine (3f, 4a)P. aeruginosa42[17]
Antiviral Agents

Pyrimidine-containing compounds have been investigated for their antiviral activity against a broad range of viruses, including influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[18][19]

Mechanisms of Action:

  • Viral Enzyme Inhibition: Pyrimidine derivatives can inhibit viral enzymes essential for replication, such as reverse transcriptase in HIV.[19]

  • Disruption of Viral Life Cycle: These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to the production of new viral particles.[20]

Anti-inflammatory Agents

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[4][21]

Mechanisms of Action:

  • COX Inhibition: Pyrimidine-based compounds can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation.[21][22]

  • iNOS Inhibition: Certain derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide, a pro-inflammatory molecule.[4]

  • Cytokine and Chemokine Modulation: They can also modulate the production of various pro-inflammatory cytokines and chemokines.[22]

Experimental Protocols

General Synthesis of Pyrimidine Derivatives

A common method for synthesizing pyrimidine derivatives is the multi-component reaction.[1] The following is a generalized protocol for the synthesis of 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles.[1]

Materials:

Procedure:

  • A mixture of a substituted benzaldehyde, ethyl cyanoacetate, and thiourea is stirred in ethanol in the presence of potassium bicarbonate.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The resulting pyrimidine derivative is isolated and purified.

  • The purified thiol derivative is then refluxed with hydrazine hydrate in ethanol to yield the 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrile.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrimidine derivatives and incubate for another 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and IC50 values.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Mueller-Hinton broth

  • Pyrimidine derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial dilutions of the pyrimidine derivatives in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.

In Vitro Anti-inflammatory Activity Assay (NO Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete growth medium

  • LPS

  • Pyrimidine derivatives

  • Griess reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite (B80452) as an indicator of NO production.

Visualizations

Signaling Pathways and Workflows

EGFR_Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., 2,4-di(arylamino)pyrimidine) Pyrimidine_Inhibitor->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental_Workflow_Anticancer cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of Pyrimidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) Cytotoxicity->Mechanism Animal_Model Xenograft Animal Model Mechanism->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity

Caption: General experimental workflow for anticancer drug discovery with pyrimidine derivatives.

Anti_inflammatory_Mechanism LPS LPS Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Pyrimidine_Inhibitor Pyrimidine Derivative Pyrimidine_Inhibitor->COX2 Inhibits Pyrimidine_Inhibitor->iNOS Inhibits

Caption: Mechanism of anti-inflammatory action of pyrimidine derivatives.

Conclusion

The pyrimidine scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have led to significant advancements in the treatment of cancer, infectious diseases, and inflammatory disorders. The protocols and data presented herein provide a foundation for researchers to further explore the vast potential of pyrimidine derivatives in drug discovery. Future research will likely focus on the development of more selective and potent pyrimidine-based drugs with improved pharmacokinetic profiles and reduced side effects.[1][23]

References

2-(4-Hydroxyphenyl)-5-pyrimidinol: An Enigmatic Biochemical Dye Lacking Application Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite being commercially classified as a biochemical dye for research in hematology and histology, a comprehensive review of scientific literature and supplier documentation reveals a significant lack of published application data for 2-(4-Hydroxyphenyl)-5-pyrimidinol. This absence of detailed protocols, quantitative performance data, and elucidated staining mechanisms prevents the creation of detailed application notes and protocols as requested.

While the compound is readily available from several chemical suppliers, its practical use as a standalone dye in a research setting is not supported by accessible scientific evidence. Information regarding its specific targets within cells or tissues, its optical properties such as absorption and fluorescence spectra, and established protocols for its use in cellular imaging or histological staining are not available in the public domain.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is aggregated from various chemical suppliers.

PropertyValueSource
CAS Number 142172-97-2[1]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
Appearance Powder or crystals
Melting Point 235-240 °C[1]
Purity ≥90%[1]
Storage Room temperature

Potential Research Areas (Based on Structural Analogs)

Although no direct research applications for this compound as a dye have been identified, the pyrimidine (B1678525) core is a well-known scaffold in medicinal chemistry. Research on derivatives of similar pyrimidine-containing compounds suggests potential, albeit unproven, areas of interest. For instance, certain pyrimidine derivatives have been investigated for their roles in signaling pathways. One study highlighted a derivative of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide as a potent inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6), a key protein in the IL-4/IL-13 signaling pathway involved in immune regulation.[2][3]

It is crucial to note that this inhibitory activity is associated with a derivative and there is no evidence to suggest that this compound itself possesses similar properties or that this mechanism is in any way related to its purported function as a dye.

Hypothetical Workflow for Evaluating a Novel Dye

In the absence of established protocols, a researcher interested in evaluating this compound as a biochemical dye would need to undertake a series of fundamental experiments. The following diagram outlines a logical workflow for such a study.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Staining cluster_2 Phase 3: Target Identification cluster_3 Phase 4: Protocol Optimization A Determine Spectroscopic Properties (Absorption, Emission, Quantum Yield) B Assess Solubility in Biologically Compatible Solvents A->B C Cell Culture and Preparation B->C D Staining with Varying Concentrations and Incubation Times C->D E Fluorescence Microscopy Imaging D->E F Assess Cytotoxicity E->F G Co-localization with Known Organelle-Specific Dyes F->G H Binding Assays with Purified Biomolecules (DNA, Protein, etc.) G->H I Optimize Staining Conditions (pH, Temperature, Buffer) H->I J Test Fixation and Permeabilization Compatibility I->J

Figure 1: A generalized workflow for the initial investigation and validation of a novel, uncharacterized biochemical dye.

Conclusion

The classification of this compound as a biochemical dye appears to be a historical or commercial designation that is not substantiated by current scientific literature. Researchers, scientists, and drug development professionals are advised that there are no established protocols or performance data for this compound's use as a dye. Its primary documented role is as a chemical intermediate in the synthesis of other molecules.[1] Any researcher intending to use this compound as a dye would need to perform extensive validation experiments to characterize its properties and potential applications.

References

Troubleshooting & Optimization

2-(4-Hydroxyphenyl)-5-pyrimidinol solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the solubility of 2-(4-Hydroxyphenyl)-5-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in common laboratory solvents?

A1: Specific quantitative solubility data for this compound is not widely available in published literature. However, based on its chemical structure, which includes two hydroxyl groups and a pyrimidine (B1678525) ring, a general qualitative profile can be predicted. The compound possesses both hydrogen bond donors (-OH groups) and acceptors (N atoms in the ring), suggesting some affinity for polar solvents. It is expected to have low solubility in non-polar solvents and higher solubility in polar aprotic solvents. For similar pyrimidine-based compounds, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have been effective.[1][2]

Q2: I am having difficulty dissolving the compound in alcohols like methanol (B129727) or ethanol. What should I try next?

A2: This is a common issue for complex heterocyclic compounds. If you are facing poor solubility in protic solvents like methanol or ethanol, it is recommended to try highly polar aprotic solvents.[3] DMSO is an excellent choice as it is a powerful solvent for a wide array of organic materials and is miscible with water and most organic liquids.[3][4] DMF is another suitable alternative. For crystallization purposes, a diffusion crystallization method using a soluble/anti-solvent system (e.g., dissolving in DMF and diffusing in Dichloromethane) has proven effective for similar compounds.[1]

Q3: Can heating or sonication be used to improve the solubility of this compound?

A3: Yes, both techniques can be employed to increase the rate of dissolution. The solubility of pyrimidine derivatives generally increases with a rise in temperature.[5] Gentle heating and stirring can significantly improve solubility for preparing solutions for experiments. Sonication can also be used to break down particle agglomerates and enhance dissolution. However, it is crucial to first ensure the thermal stability of the compound at the desired temperature to prevent degradation. The melting point of this compound is reported to be in the range of 235-240 °C, indicating good thermal stability.[6][7]

Q4: Are there any known incompatibilities or stability issues I should be aware of when preparing solutions?

A4: While specific stability data in various solvents is limited, this compound is generally stable.[8] As a phenolic compound, it may be susceptible to oxidation, especially in solutions exposed to air and light over extended periods or at elevated pH. It is good practice to prepare fresh solutions for sensitive biological assays and store stock solutions at low temperatures (e.g., -20°C), protected from light.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound is insoluble or poorly soluble in the chosen solvent. The polarity of the solvent is not suitable for the compound's structure.Switch to a more appropriate solvent. For this compound, polar aprotic solvents like DMSO or DMF are highly recommended.[1][4]
A precipitate forms after the solution is prepared and cooled. The solution was saturated or supersaturated at a higher temperature.Re-heat the solution gently to redissolve the precipitate before use. For future preparations, consider using a slightly larger volume of solvent or maintaining a slightly elevated temperature if the experimental protocol allows.
The solution color changes over time. The compound may be undergoing degradation or oxidation.Prepare fresh solutions before each experiment. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Inconsistent results are observed in biological assays. Poor solubility or precipitation of the compound in the aqueous assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is low (typically <1%) and does not affect the biological system. Check for any visible precipitation in the assay wells. A solubility test in the final assay buffer is recommended.

Solubility Data Summary

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)Notes
Water Polar ProticLowUser to determineHydrogen bonding potential is offset by the aromatic rings.
Methanol Polar ProticLow to ModerateUser to determineMay form hydrogen bonds.[9]
Ethanol Polar ProticLow to ModerateUser to determineSimilar to methanol but slightly less polar.
Acetone Polar AproticModerateUser to determine
Dimethyl Sulfoxide (DMSO) Polar AproticHighUser to determineOften the solvent of choice for similar heterocyclic compounds.[1][2]
Dimethylformamide (DMF) Polar AproticHighUser to determineA strong alternative to DMSO.[1]
Hexane Non-PolarVery LowUser to determine"Like dissolves like" principle suggests poor solubility.[10]
Dichloromethane (DCM) Non-PolarLowUser to determine

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid method to screen for suitable solvents.

Objective: To qualitatively assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Selection of test solvents (e.g., Water, Ethanol, DMSO, Hexane)

  • Spatula

  • Vortex mixer

Procedure:

  • Place approximately 1-2 mg of the compound into a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 60 seconds.[10]

  • Visually inspect the solution against a dark background.

  • Record the observation as:

    • Soluble: The compound dissolves completely, leaving a clear solution.

    • Partially Soluble: Some of the compound dissolves, but solid particles remain.

    • Insoluble: The compound does not appear to dissolve at all.[10]

  • If the compound is insoluble at room temperature, gently warm the test tube and observe if solubility increases. Note any changes upon cooling.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise measurement of solubility.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a set temperature.

Materials:

  • This compound

  • Chosen solvent (e.g., DMSO)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • Pre-weighed glass vials for drying

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a vial (enough so that solid will remain after equilibration).

  • Accurately add a known volume or mass of the solvent to the vial.

  • Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

  • Equilibrate the mixture for at least 24-48 hours to ensure the solution is fully saturated.

  • Sample Collection: After equilibration, stop the shaking and allow the excess solid to settle for several hours.[9]

  • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

  • Solvent Evaporation: Dispense the filtered solution into a pre-weighed, clean, and dry glass vial. Record the exact mass of the empty vial.

  • Evaporate the solvent completely. This can be done under a stream of nitrogen, in a vacuum oven at a moderate temperature, or in a fume hood (depending on the solvent's boiling point).

  • Measurement: Once the solvent is fully evaporated and only the dried solute remains, weigh the vial again.

  • Calculation:

    • Mass of solute = (Mass of vial + dried solute) - (Mass of empty vial)

    • Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant collected (mL)

Visual Workflow and Logic Diagrams

Solubility_Workflow Experimental Workflow for Solubility Determination start Start: Weigh Compound (1-2 mg) add_solvent Add Solvent (0.5 mL) start->add_solvent vortex Vortex for 60s add_solvent->vortex observe Observe Result vortex->observe soluble Record: Soluble observe->soluble Clear Solution insoluble Record: Insoluble observe->insoluble No Change partial Record: Partially Soluble observe->partial Solid Remains end_s End soluble->end_s troubleshoot Troubleshoot (Try Heating / Sonication) insoluble->troubleshoot end_p End partial->end_p end_i End troubleshoot->end_i

Caption: A flowchart for the qualitative solubility determination protocol.

Troubleshooting_Logic Troubleshooting Logic for Dissolution Issues start Problem: Compound not dissolving q_solvent What type of solvent are you using? start->q_solvent a_protic Polar Protic (Water, Ethanol) q_solvent->a_protic a_aprotic Polar Aprotic (DMSO, DMF) q_solvent->a_aprotic a_nonpolar Non-Polar (Hexane, Toluene) q_solvent->a_nonpolar sol_protic Solution: Switch to Polar Aprotic (DMSO, DMF) a_protic->sol_protic sol_aprotic Action: Try gentle heating or sonication. Increase solvent volume. a_aprotic->sol_aprotic sol_nonpolar Solution: This solvent is likely unsuitable. Switch to Polar Aprotic. a_nonpolar->sol_nonpolar end1 Problem Solved sol_protic->end1 end2 Problem Solved sol_aprotic->end2 end3 Problem Solved sol_nonpolar->end3

Caption: A decision tree for troubleshooting common solubility problems.

References

Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Hydroxyphenyl)-5-pyrimidinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine. A common approach is the Pinner synthesis, which condenses a β-ketoester with an amidine.[1] For this specific molecule, the key starting materials would be a derivative of malonaldehyde or a related three-carbon electrophile and 4-hydroxybenzamidine.

Q2: What are the critical parameters affecting the yield of the reaction?

A2: Several factors can significantly influence the yield:

  • Catalyst: The choice of an acid or base catalyst is crucial. Lewis acids or Brønsted acids can be used to promote the cyclization and dehydration steps.[2]

  • Reaction Temperature: The optimal temperature can vary depending on the specific substrates and catalyst used. Temperatures are often elevated to drive the reaction to completion, but excessive heat can lead to side reactions.[3]

  • Solvent: The solvent should be chosen to ensure the solubility of the reactants and facilitate the reaction. Ethanol is a common choice, but other polar solvents can also be employed.[3]

  • Purity of Reactants: The purity of the starting materials, particularly the amidine, is critical. Amidines can be hygroscopic and may degrade over time.

  • Anhydrous Conditions: For many condensation reactions, the presence of water can lead to hydrolysis of intermediates and starting materials, thus reducing the yield.

Q3: What are some common side reactions to be aware of?

A3: Side reactions can include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine, and the formation of isomeric byproducts. In some cases, incomplete cyclization can also lead to a mixture of products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive or inappropriate catalyst.- Ensure the catalyst is fresh and active.- Experiment with different Lewis or Brønsted acid catalysts.
Suboptimal reaction temperature.- Gradually increase the reaction temperature while monitoring the reaction progress using TLC.- Be aware that excessively high temperatures can promote side reactions.[3]
Impure or degraded starting materials.- Use freshly prepared or purified 4-hydroxybenzamidine.- Ensure the 1,3-dicarbonyl equivalent is of high purity.
Presence of water in the reaction.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Byproducts Competing side reactions.- Adjust the order of addition of reagents.- Optimize the reaction temperature to favor the desired pathway.
Incorrect stoichiometry of reactants.- Carefully control the molar ratios of the reactants.
Incomplete Reaction Insufficient reaction time.- Extend the reaction time and monitor by TLC until the starting materials are consumed.
Poor solubility of reactants.- Choose a solvent in which all reactants are soluble at the reaction temperature.

Experimental Protocol (Representative)

This protocol is a representative example based on general pyrimidine (B1678525) synthesis principles and should be optimized for specific laboratory conditions.

Materials:

  • 1,1,3,3-Tetramethoxypropane (B13500) (malonaldehyde bis(dimethyl acetal))

  • 4-Hydroxybenzamidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzamidine hydrochloride in anhydrous ethanol.

  • Addition of Base: To the solution, add a stoichiometric equivalent of sodium ethoxide to liberate the free amidine. Stir the mixture for 30 minutes at room temperature.

  • Addition of the Dicarbonyl Equivalent: Add 1,1,3,3-tetramethoxypropane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture by adding hydrochloric acid dropwise.

  • Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

experimental_workflow start Start prep Prepare Reaction Mixture (4-Hydroxybenzamidine HCl in Ethanol) start->prep base Add Sodium Ethoxide (Liberate Free Amidine) prep->base dicarbonyl Add 1,1,3,3-Tetramethoxypropane base->dicarbonyl reflux Heat to Reflux (Monitor by TLC) dicarbonyl->reflux workup Cool and Neutralize (with HCl) reflux->workup isolate Isolate Crude Product (Filtration or Evaporation) workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end End Product This compound purify->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? catalyst Check Catalyst Activity and Type start->catalyst Yes byproducts Byproducts Present? start->byproducts No temp Optimize Temperature catalyst->temp purity Verify Reactant Purity temp->purity success Improved Yield purity->success stoichiometry Adjust Stoichiometry byproducts->stoichiometry Yes byproducts->success No conditions Modify Reaction Conditions (Solvent, Time) stoichiometry->conditions conditions->success

References

Technical Support Center: Purification of Crude 2-(4-Hydroxyphenyl)-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Hydroxyphenyl)-5-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-hydroxybenzamidine and derivatives of malondialdehyde or β-ketoesters used in the cyclocondensation reaction. Byproducts from side reactions and residual solvents are also potential contaminants.[1]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be effectively assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment. The melting point of the purified compound should be in the range of 235-240 °C.[4][5]

Q3: Which purification method is most suitable for my crude sample?

A3: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization is effective for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography is a versatile technique for separating the target compound from a wider range of impurities.[6]

  • Preparative HPLC is ideal for achieving high purity, especially for challenging separations.[1]

Q4: My compound is poorly soluble in common organic solvents. What should I do?

A4: For compounds with low solubility, like many pyrimidinol derivatives, consider using more polar solvents such as ethanol, or mixtures containing dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for recrystallization.[7] Anti-solvent precipitation is a useful technique in such cases.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not crystallize - Solution is not supersaturated. - Cooling is too rapid.- Reduce the amount of solvent by evaporation. - Allow the solution to cool slowly to room temperature, then in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.
Oiling out - The compound's melting point is lower than the boiling point of the solvent. - The solution is supersaturated.- Re-heat the solution and add more solvent. - Try a lower-boiling point solvent or a solvent mixture.
Low recovery - Too much solvent was used. - Crystals were filtered before crystallization was complete.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration.
Poor purity - Impurities co-crystallized with the product. - Inefficient removal of mother liquor.- Ensure slow cooling to allow for selective crystallization. - Wash the collected crystals with a small amount of cold solvent.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds - Inappropriate solvent system. - Column overloading.- Optimize the mobile phase using TLC to achieve a target Rf of ~0.35 for the desired compound.[8] - Use a shallower solvent gradient. - Reduce the amount of crude material loaded onto the column.
Compound streaking on the column - Compound is too polar and interacts strongly with the silica (B1680970) gel. - Sample is not fully dissolved.- Add a small amount of a polar solvent like methanol (B129727) to the mobile phase. - Consider using a different stationary phase, such as alumina (B75360) or reverse-phase C18 silica. - Ensure the sample is fully dissolved before loading.
Compound won't elute from the column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For highly polar compounds, a gradient including methanol may be necessary.
Preparative HPLC
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) - Column overloading. - Inappropriate mobile phase pH.- Reduce the injection volume or the concentration of the sample. - Adjust the pH of the mobile phase with additives like formic acid or trifluoroacetic acid to suppress ionization of the phenolic and pyrimidinol groups.
Low resolution between peaks - Non-optimal mobile phase composition. - Inefficient column.- Optimize the gradient slope and the organic solvent (acetonitrile vs. methanol) composition. - Use a column with a different stationary phase or a smaller particle size.
No recovery of the compound - Compound is irreversibly adsorbed to the column. - Compound precipitated in the system.- Use a mobile phase with a stronger elution solvent. - Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Recrystallization Protocol
  • Solvent Screening: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when heated. Ethanol, ethanol/water mixtures, or DMF with an anti-solvent like water or dichloromethane (B109758) are potential starting points.[7]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude material until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to determine a suitable mobile phase. A good solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) should provide an Rf value of approximately 0.35 for this compound.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Preparative HPLC Protocol
  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile).[1] Filter the solution through a 0.45 µm syringe filter.

  • Method Development: On an analytical scale, develop a separation method using a C18 column. A common mobile phase consists of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A gradient elution is typically used.

  • Scale-Up: Transfer the method to a preparative HPLC system with a larger C18 column.

  • Purification: Inject the sample and run the preparative HPLC method.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Post-Purification: Combine the pure fractions. Remove the organic solvent (acetonitrile) via rotary evaporation. The remaining aqueous solution can be lyophilized to yield the final solid product.

  • Purity Analysis: Analyze the purity of the final product using analytical HPLC.

Quantitative Data

Table 1: Illustrative Purification Data for Crude this compound

Purification MethodStarting Purity (%)Final Purity (%)Recovery (%)
Recrystallization (Ethanol/Water)909780
Column Chromatography (Silica, DCM/MeOH gradient)90>9875
Preparative HPLC (C18, Water/ACN gradient)90>99.565

Note: These are typical values and may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Methods cluster_analysis Analysis & Final Product crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography prep_hplc Preparative HPLC crude_product->prep_hplc purity_analysis Purity Analysis (HPLC, TLC) recrystallization->purity_analysis column_chromatography->purity_analysis prep_hplc->purity_analysis pure_product Pure Product (>99%) purity_analysis->pure_product

Caption: General workflow for the purification of this compound.

Caption: A logical flowchart for troubleshooting purification issues.

References

Technical Support Center: Stability of 2-(4-Hydroxyphenyl)-5-pyrimidinol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Hydroxyphenyl)-5-pyrimidinol in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains a phenol (B47542) group and a pyrimidine (B1678525) ring, both of which are susceptible to degradation under certain conditions.

Q2: How does pH influence the stability of the compound?

A2: The pyrimidine ring can be susceptible to hydrolysis under both acidic and basic conditions. The phenolic hydroxyl group is weakly acidic and will deprotonate at alkaline pH, which can increase the molecule's susceptibility to oxidation. It is crucial to buffer your aqueous solution to a pH where the compound exhibits maximum stability.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing phenol and pyrimidine moieties can be susceptible to photodegradation. It is recommended to protect solutions of this compound from light, especially UV light, to prevent the formation of degradation products. Experiments should be conducted in amber glassware or under light-protected conditions.

Q4: What is the likely impact of temperature on the stability of this compound?

A4: As with most chemical compounds, elevated temperatures can accelerate the rate of degradation of this compound. For short-term storage of aqueous solutions, refrigeration (2-8 °C) is advisable. For long-term storage, consider storing frozen (-20 °C or lower), though freeze-thaw cycles should be minimized.

Q5: Can I anticipate oxidative degradation of this compound in my experiments?

A5: Yes, the hydroxyphenyl group makes the molecule susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solution can lead to the formation of colored degradation products. It is advisable to use degassed solvents and consider the addition of antioxidants if oxidative degradation is a concern.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Discoloration of the aqueous solution (e.g., turning yellow or brown). Oxidative degradation of the phenolic group.- Prepare solutions using degassed solvents (e.g., by sparging with nitrogen or argon).- Store solutions under an inert atmosphere.- Add a small amount of an antioxidant (e.g., ascorbic acid or sodium metabisulfite), ensuring it does not interfere with downstream applications.- Protect the solution from light.
Precipitation of the compound from the aqueous solution. The compound has limited aqueous solubility, which can be affected by pH and temperature.- Ensure the pH of the solution is optimal for solubility. The compound's solubility may vary significantly with pH.- Consider the use of co-solvents such as ethanol, DMSO, or PEG, if permissible for your experiment.- Store solutions at a constant temperature to avoid precipitation due to temperature fluctuations.
Inconsistent results in analytical assays (e.g., HPLC). Degradation of the compound in the solution over time.- Prepare fresh solutions for each experiment.- If using a stock solution, perform a stability check by analyzing it at different time points.- Ensure the autosampler in your analytical instrument is temperature-controlled to prevent degradation of samples waiting for injection.
Appearance of unexpected peaks in chromatograms. Formation of degradation products due to hydrolysis, oxidation, or photolysis.- Conduct a forced degradation study to identify potential degradation products.- Review your experimental workflow to identify potential sources of stress (e.g., exposure to high pH, strong light, or elevated temperature).- Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and the stock solution in an oven at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (a reverse-phase C18 column is a good starting point).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • The peak purity of the parent compound should be checked to ensure that no degradation products are co-eluting.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (60°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize If applicable hplc HPLC Analysis sampling->hplc neutralize->hplc evaluation Identify & Quantify Degradation Products hplc->evaluation

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_products Ring-opened products parent->hydrolysis_products Acid/Base oxidation_products Quinone-like structures and colored polymers parent->oxidation_products O₂ / Peroxides photo_products Radical-mediated degradants parent->photo_products Light (UV)

Caption: Potential degradation pathways for the compound.

Troubleshooting HPLC peak tailing with 2-(4-Hydroxyphenyl)-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering HPLC peak tailing with 2-(4-Hydroxyphenyl)-5-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a common issue with this compound?

Peak tailing is a phenomenon in HPLC where a peak is asymmetrical, having a trailing edge that is broader than the front. This is quantified by the USP Tailing Factor (Tf), where a value greater than 1 indicates tailing.[1] An ideal, symmetrical peak has a Tf of 1.

This compound is particularly susceptible to peak tailing due to its chemical structure. It contains:

  • A phenolic hydroxyl group , which is acidic.

  • A pyrimidinol ring , which contains nitrogen atoms that can act as basic sites.

This combination of acidic and basic functional groups can lead to strong, unwanted secondary interactions with the stationary phase of the HPLC column, especially with residual silanol (B1196071) groups (Si-OH) on standard silica-based C18 columns.[2][3] These interactions cause some analyte molecules to be retained longer than others, resulting in a "tailing" effect.[3]

Q2: I'm observing significant peak tailing. What are the first steps to troubleshoot this issue?

When troubleshooting peak tailing for this compound, a systematic approach is crucial. The primary causes can be grouped into column, mobile phase, and instrumental or sample-related issues. The following workflow provides a logical sequence for diagnosis.

Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q3: How do specific mobile phase parameters affect the peak shape of this compound?

Optimizing the mobile phase is one of the most effective ways to mitigate peak tailing caused by secondary silanol interactions.[4] The pH and buffer concentration are critical parameters.[5]

Table 1: Effect of Mobile Phase Parameters on Peak Shape and Retention

Parameter Change Expected Effect on Retention Time (RT) Expected Effect on Tailing Factor (Tf) Rationale
Mobile Phase pH Decrease (e.g., from 6.0 to 3.0) May Increase Significant Decrease Suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions with the basic pyrimidine (B1678525) moiety.[3][4]
Buffer Concentration Increase (e.g., from 10 mM to 50 mM) Minimal Change Decrease Increases the ionic strength of the mobile phase, which helps to mask active silanol sites and maintain a stable pH.[5]

| Organic Modifier | Increase %Acetonitrile (B52724) | Decrease | May Slightly Increase or Decrease | While primarily affecting retention time, a change in solvent strength can sometimes alter secondary interactions.[6] |

Q4: Can you provide a recommended starting protocol for HPLC analysis of this compound?

Yes. This protocol is designed as a robust starting point to achieve good peak shape for this compound by minimizing secondary interactions.

Experimental Protocol: RP-HPLC Method for this compound

  • Instrumentation & Materials:

    • HPLC System: Standard HPLC or UPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[7]

    • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). A phenyl-hexyl column can also be considered for alternative selectivity.[4]

    • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (or phosphoric acid).[8]

    • Sample Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v) that is similar to the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: Re-equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: Determined by the UV spectrum of the compound (a PDA scan is recommended). A starting wavelength of 254 nm is often suitable for aromatic compounds.[8]

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the sample diluent (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 20 µg/mL) using the same diluent.

    • Filter the final sample through a 0.22 or 0.45 µm syringe filter before injection to prevent column frit blockage.[9]

Q5: What is the underlying chemical interaction causing this peak tailing?

The primary cause of peak tailing for a molecule like this compound in reversed-phase HPLC is secondary ionic interactions between the analyte and the stationary phase.

Caption: Interaction pathway leading to peak tailing.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrimidinol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on attaching functional groups to pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for attaching functional groups to a pyrimidinol core?

A1: The most prevalent and versatile methods for functionalizing pyrimidinol and related pyrimidine (B1678525) scaffolds are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation (attaching aryl or heteroaryl groups) and the Buchwald-Hartwig amination for C-N bond formation (attaching amines).[1][2][3][4] These reactions are widely used in drug discovery due to their efficiency and tolerance of various functional groups.[5][6]

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with a halosubstituted pyrimidinol. What are the likely causes and how can I troubleshoot this?

A2: Low or no yield in Suzuki-Miyaura coupling of pyrimidinols can stem from several factors:

  • Catalyst Inefficiency: Ensure your palladium catalyst is active. Pre-formed palladium(II) pre-catalysts often offer better reactivity and reproducibility.[7] The choice of ligand is also critical; sterically hindered and electron-rich biarylphosphine ligands generally perform well.[7]

  • Suboptimal Reaction Conditions: The reaction is sensitive to the choice of base, solvent, and temperature. A thorough screening of these parameters is often necessary to find the optimal conditions for your specific substrates.[8][9]

  • Purity of Starting Materials: Impurities in your pyrimidinol, boronic acid, or solvents can interfere with the catalytic cycle.[10] Ensure all reagents are pure and solvents are anhydrous, especially when using moisture-sensitive reagents.[11]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion.[10][12]

Q3: I am struggling with the Buchwald-Hartwig amination of a bromopyrimidinol. What are some key considerations for success?

A3: Successful Buchwald-Hartwig amination of halo-substituted pyrimidinols depends on the careful selection of several key parameters:[7]

  • Palladium Pre-catalyst and Ligand: The combination of the palladium source and the phosphine (B1218219) ligand is crucial. Sterically hindered and electron-rich biarylphosphine ligands like RuPhos, XPhos, and BrettPhos are often effective for the amination of heteroaryl halides.[7]

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3). The optimal base will depend on the specific substrates and ligands used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reactants and the efficiency of the catalytic cycle.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it is essential to maintain an inert atmosphere using nitrogen or argon throughout the setup and reaction.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Screen different phosphine ligands to find one that is optimal for your substrate.
Incorrect Base Screen a variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly affect the reaction rate.[2]
Suboptimal Solvent Test different anhydrous solvents like 1,4-dioxane, toluene, or DME. A biphasic system with water may also be beneficial in some cases.[2]
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes accelerate the reaction and improve yields for less reactive substrates.[2][13]
Impure Reactants Verify the purity of the pyrimidinol and boronic acid using techniques like NMR or GC-MS.[10] Use anhydrous solvents.
Issue 2: Side Reactions and Byproduct Formation
Potential Cause Troubleshooting Steps
Decomposition at High Temperatures Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[12] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[11]
Cross-reactivity of Functional Groups If the starting materials have other reactive sites, they may compete in the reaction. Consider using protecting groups for sensitive functionalities.[11]
Incorrect Stoichiometry Use precise measurements for all reactants. A slight excess of the boronic acid (e.g., 1.2 equivalents) is common.[1][2]
Hydrolysis of Boronic Acid Ensure anhydrous conditions if using a non-aqueous system to prevent the decomposition of the boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidinol
  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the halopyrimidinol (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, degassed water (e.g., 1 mL).[1][2]

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired functionalized pyrimidinol.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidinol
  • In a glovebox or under a stream of inert gas, add the halopyrimidinol (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., a Buchwald pre-catalyst, 1-5 mol%), the phosphine ligand (1-5 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Impure Reagents start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Use fresh catalyst/ Screen ligands cause1->sol1 sol2 Screen base, solvent, and temperature cause2->sol2 sol3 Purify starting materials/ Use anhydrous solvents cause3->sol3 sol4 Increase reaction time/ Monitor by TLC/LC-MS cause4->sol4 end Successful Reaction sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield sol4->end Improved Yield

Caption: Troubleshooting workflow for low product yield in pyrimidinol functionalization.

Suzuki_Miyaura_Workflow prep Prepare Reactants (Halopyrimidinol, Boronic Acid, Base, Catalyst, Solvent) setup Assemble Reaction under Inert Atmosphere prep->setup reaction Heat and Stir (e.g., 80-100 °C) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Work-up (Quench, Extract, Wash) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

References

Pyrimidine Ring Synthesis: A Technical Support Guide to Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine (B1678525) Ring Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the minimization of byproducts in pyrimidine synthesis, with a focus on the Biginelli and Pinner reactions.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis reaction has a consistently low yield. What are the general parameters I should investigate first?

A1: Low conversion rates in pyrimidine synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants can interfere with the reaction, leading to side products and a lower yield of the desired pyrimidine. Always verify the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS.[1]

  • Reaction Conditions: Parameters such as temperature, reaction time, and catalyst loading are critical. Even minor deviations from optimal conditions can significantly impact the yield.[1]

  • Atmosphere: Some pyrimidine synthesis reactions are sensitive to air and moisture. If your substrates are prone to oxidation or hydrolysis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2]

Q2: I am observing the formation of a significant amount of a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can be formed from the decomposition of urea (B33335) at higher temperatures), competing with the desired Biginelli pathway.[3]

To minimize the formation of DHP byproducts, consider the following strategies:

  • Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[3]

Q3: My Pinner pyrimidine synthesis is suffering from low yields and multiple byproducts. What are the common causes?

A3: The Pinner synthesis is highly sensitive to reaction conditions. Common issues leading to low yields and byproduct formation include:

  • Hydrolysis: The intermediates in the Pinner synthesis are susceptible to hydrolysis. Ensuring strictly anhydrous conditions is critical for success. This includes using oven-dried glassware and anhydrous solvents.[3]

  • Amidine Quality: Amidines can be hygroscopic and may hydrolyze over time. It is recommended to use freshly prepared or purified amidine hydrochloride.[3]

  • Incomplete Cyclization: The final cyclization step can sometimes be slow or incomplete. This may be due to insufficient activation of the carbonyl group or steric hindrance.[3]

Troubleshooting Guides

Biginelli Reaction: Troubleshooting Common Issues
Symptom Possible Cause(s) Suggested Solution(s)
Low to No Product Yield Inefficient catalyst, suboptimal temperature, impure reactants.Ensure catalyst is active. Optimize temperature and reaction time by monitoring with TLC. Verify reactant purity.[3]
Formation of Hantzsch Dihydropyridine Byproduct (Fluorescent) High reaction temperature leading to urea decomposition.Lower the reaction temperature.[3] Select a catalyst that favors the Biginelli pathway. Consider adding urea as the last reactant.[3]
Formation of N-acylurea Impurities Imbalance in reaction stoichiometry.Carefully control the stoichiometry of the reactants. Recrystallization is often effective for removing N-acylurea impurities.[4]
Unreacted Starting Materials Inefficient catalyst, insufficient reaction time or temperature.Check catalyst activity. Increase reaction time or moderately increase the temperature. Monitor reaction progress via TLC.[3]
Pinner Reaction: Troubleshooting Common Issues
Symptom Possible Cause(s) Suggested Solution(s)
Low Yield and Multiple Byproducts Presence of water leading to hydrolysis of intermediates. Impure amidine.Ensure strictly anhydrous conditions (dry glassware, anhydrous solvents). Use high-purity, dry amidine hydrochloride.[3]
Incomplete Cyclization Insufficient activation of the carbonyl group, steric hindrance.Add a catalytic amount of a Brønsted or Lewis acid.[3] Prolong the reaction time.
Self-Condensation of 1,3-Dicarbonyl Compound Suboptimal reaction temperature or reactant addition rate.Maintain the optimal reaction temperature. Add one reactant slowly to the other.[2]

Quantitative Data on Reaction Optimization

The following tables summarize the impact of different catalysts and solvents on the yield of the Biginelli reaction.

Table 1: Effect of Catalyst on the Biginelli Reaction

Catalyst Amount (mol%) Solvent Time (h) Yield (%)
None-EtOH1215
B(C6F5)30.5EtOH476
B(C6F5)31EtOH2.595
B(C6F5)31.5EtOH2.595
Fe(NO3)3·9H2O0.1None0.592
InBr310EtOH745

Data compiled from multiple sources for a model reaction of benzaldehyde, ethyl acetoacetate, and urea.[5][6][7]

Table 2: Effect of Solvent on the Biginelli Reaction Catalyzed by B(C6F5)3 (1 mol%)

Solvent Time (h) Yield (%)
EtOH2.595
Solvent-free570
H2O825
THF845
Toluene830
CH3CN692

Data for a model reaction of benzaldehyde, ethyl acetoacetate, and urea.[5]

Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis of Dihydropyrimidinone

This protocol utilizes a Lewis acid catalyst for improved yield and shorter reaction time.

Reagents:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 1 mmol

  • Urea: 1.5 mmol

  • Catalyst (e.g., B(C6F5)3): 1 mol%

  • Solvent (e.g., Ethanol): 5 mL

Procedure:

  • To a stirred solution of the aldehyde (1 mmol) and β-ketoester (1 mmol) in ethanol (B145695) (5 mL), add urea (1.5 mmol) and the catalyst (1 mol%).

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol emphasizes anhydrous conditions to minimize hydrolysis byproducts.

Reagents:

  • β-Diketone (e.g., Acetylacetone): 1 equivalent

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

  • Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents

  • Anhydrous Ethanol

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (N₂ or Ar).

  • In a round-bottom flask, dissolve the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

  • Add the strong base (1.1 equivalents) to the solution to generate the free amidine in situ.

  • To this mixture, add the β-diketone (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]

Visualizations

Biginelli_Reaction_Pathway Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion (Key Intermediate) Reactants->Iminium Acid Catalyst Ammonia Ammonia (from Urea decomposition) Reactants->Ammonia High Temp. Adduct Open-Chain Ureide Adduct Iminium->Adduct Nucleophilic Attack by Ketoester Enol DHPM 3,4-Dihydropyrimidin-2(1H)-one (Desired Product) Adduct->DHPM Cyclization & Dehydration Hantzsch Hantzsch DHP (Byproduct) Ammonia->Hantzsch Aldehyde + 2x Ketoester

Caption: Biginelli reaction pathway and competing Hantzsch byproduct formation.

Pinner_Synthesis_Troubleshooting Start Pinner Synthesis Start Problem Low Yield / Multiple Byproducts? Start->Problem Check_H2O Check for Moisture Problem->Check_H2O Yes Check_Cyclization Incomplete Cyclization? Problem->Check_Cyclization No Anhydrous Use Anhydrous Solvents & Oven-Dried Glassware Check_H2O->Anhydrous Check_Amidine Check Amidine Purity Anhydrous->Check_Amidine Purify_Amidine Use Fresh/Purified Amidine HCl Check_Amidine->Purify_Amidine Purify_Amidine->Check_Cyclization Add_Catalyst Add Brønsted/Lewis Acid Catalyst Check_Cyclization->Add_Catalyst Yes Success Improved Yield Check_Cyclization->Success No Increase_Time Increase Reaction Time Add_Catalyst->Increase_Time Increase_Time->Success

Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.

Experimental_Workflow_Biginelli Start Start: Mix Reactants (Aldehyde, Ketoester, Urea) & Catalyst in Solvent Reflux Reflux Reaction Mixture Start->Reflux Monitor Monitor Progress by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Precipitate Pour into Crushed Ice Cool->Precipitate Filter Filter Solid Product Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End Pure Dihydropyrimidinone Recrystallize->End

Caption: Experimental workflow for a typical Biginelli synthesis.

References

Technical Support Center: Long-Term Storage of 2-(4-Hydroxyphenyl)-5-pyrimidinol Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage of 2-(4-Hydroxyphenyl)-5-pyrimidinol powder. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Troubleshooting Guide

Encountering issues with this compound powder? This guide will help you troubleshoot common problems related to its storage and handling.

IssuePotential CauseRecommended Action
Discoloration of Powder (e.g., yellowing, browning) Oxidation due to exposure to air and/or light.Store the powder in an inert atmosphere (e.g., argon or nitrogen). Use an amber glass vial or other opaque container to protect from light. For long-term storage, refrigeration at 2-8°C is recommended.
Clumping or Caking of Powder Absorption of moisture.Store the powder in a desiccator with a suitable desiccant. Ensure the container is tightly sealed. After use, promptly reseal the container to minimize exposure to atmospheric moisture.
Inconsistent Experimental Results Degradation of the compound due to improper storage.Review storage conditions against the recommended best practices. If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments.
Poor Solubility Potential degradation or presence of impurities.Confirm the correct solvent is being used. If solubility issues persist with a previously soluble batch, it may indicate degradation. Consider purification if necessary and possible, or obtain a new lot of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature conditions for the long-term storage of this compound powder?

A1: For long-term stability, it is recommended to store this compound powder in a cool and dry place. While some suppliers suggest room temperature storage, for extended periods, refrigeration at 2-8°C is the best practice to minimize degradation.[1] Avoid repeated freeze-thaw cycles if you choose to store it at temperatures below freezing.

Q2: How important is it to protect the powder from light?

A2: Protecting phenolic compounds like this compound from light is critical.[2] Exposure to light, especially UV radiation, can induce photochemical degradation, leading to a loss of purity and activity. Always store the powder in amber or opaque containers.

Q3: What type of container should I use for storing the powder?

A3: Use a tightly sealed, amber glass vial or bottle. Glass is preferred over plastic as it is less permeable to gases and less likely to leach contaminants. The amber color will protect the compound from light-induced degradation.

Q4: Should I be concerned about humidity when storing this compound powder?

A4: Yes, this compound is a hygroscopic powder, meaning it can absorb moisture from the air. This can lead to clumping and accelerate degradation. It is essential to store the powder in a low-humidity environment, such as a desiccator containing a desiccant like silica (B1680970) gel.

Q5: Is it necessary to store the powder under an inert atmosphere?

A5: While not always mandatory for short-term storage, for long-term preservation, storing the powder under an inert atmosphere such as argon or nitrogen is highly recommended. This is because phenolic compounds are susceptible to oxidation, and replacing air in the container with an inert gas will significantly slow down this degradation process.

Q6: What are the handling precautions for this compound powder?

A6: According to the Safety Data Sheet (SDS), this compound may cause skin, eye, and respiratory irritation.[2] Therefore, it is important to handle the powder in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[2]

Q7: How can I tell if my this compound powder has degraded?

A7: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in texture (e.g., clumping), or a noticeable decrease in solubility. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity, or spectroscopy (e.g., UV-Vis, NMR) to look for changes in the chemical signature, can be employed.

Experimental Workflow for Proper Storage

G cluster_receiving Receiving and Initial Storage cluster_storage Long-Term Storage cluster_usage Usage receive Receive Compound inspect Inspect for Color and Physical State receive->inspect Check Integrity transfer Transfer to Amber Glass Vial inspect->transfer If OK purge Purge with Inert Gas (e.g., Nitrogen) transfer->purge seal Seal Tightly purge->seal store_desiccator Place in Desiccator seal->store_desiccator store_fridge Store at 2-8°C store_desiccator->store_fridge equilibrate Equilibrate to Room Temperature store_fridge->equilibrate Before Use weigh Weigh Desired Amount in Fume Hood equilibrate->weigh Handle with PPE reseal Immediately Reseal Vial weigh->reseal reseal->store_desiccator Return to Storage

Caption: Workflow for receiving, storing, and handling this compound powder.

Logical Troubleshooting Flow

G cluster_discoloration Discoloration cluster_clumping Clumping cluster_inconsistent_results Inconsistent Results start Powder Issue Identified (e.g., Discoloration, Clumping) check_light Check Light Exposure start->check_light If Discolored check_humidity Check for Moisture Exposure start->check_humidity If Clumped review_storage Review All Storage Parameters start->review_storage If Inconsistent Results action_light Store in Amber Vial in the Dark check_light->action_light check_air Check for Air Exposure action_air Purge with Inert Gas and Reseal Tightly check_air->action_air action_humidity Store in Desiccator with Fresh Desiccant check_humidity->action_humidity action_replace Consider Using a New Batch of Compound review_storage->action_replace

Caption: Troubleshooting logic for common issues with this compound powder.

References

Technical Support Center: Optimizing Cell Permeability of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the cell permeability of pyrimidine-based compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the assessment of cell permeability for pyrimidine-based compounds.

Q1: My pyrimidine-based compound shows low apparent permeability in the Caco-2 assay. What are the potential reasons?

A1: Low apparent permeability (Papp) in a Caco-2 assay can stem from several factors. Poor aqueous solubility is a frequent issue with pyrimidine (B1678525) derivatives, which can lead to compound precipitation in the assay medium. Another significant factor could be that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out. Additionally, the inherent physicochemical properties of the compound, such as high polarity or molecular size, may limit its ability to passively diffuse across the cell membrane.

Q2: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A2: To determine if your compound is an efflux transporter substrate, you can perform a bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is likely a substrate for an efflux transporter. To confirm this, the assay can be repeated in the presence of a known inhibitor of the suspected transporter (e.g., verapamil (B1683045) for P-gp). A significant increase in A-B permeability with the inhibitor present further indicates that your compound is subject to active efflux.

Q3: What is the difference between the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA)?

A3: The key difference lies in what they measure. PAMPA is an in vitro model that assesses only passive diffusion across an artificial lipid membrane. It is a non-cell-based assay and does not account for active transport or paracellular movement. The Caco-2 assay, on the other hand, uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the human intestinal epithelium, including the presence of active transporters. Therefore, the Caco-2 assay can measure passive diffusion, active uptake and efflux, and paracellular transport, providing a more comprehensive prediction of in vivo drug absorption.

Q4: My pyrimidine compound has poor aqueous solubility. How does this affect permeability assessment and what can I do?

A4: Poor aqueous solubility is a common challenge with pyrimidine-based compounds and can significantly impact the accuracy of permeability assays. If the compound precipitates in the assay buffer, the actual concentration available for transport is unknown, which can lead to an underestimation of permeability. To address this, you can try several strategies:

  • pH Adjustment: For ionizable compounds, modifying the pH of the buffer can improve solubility.

  • Use of Co-solvents: While organic solvents like DMSO are often used, it's crucial to keep the final concentration low (typically <0.5%) to avoid affecting cell viability and monolayer integrity.

  • Formulation Strategies: For more advanced studies, consider using cyclodextrins to form inclusion complexes or creating nanosuspensions to enhance apparent solubility.

Q5: The results from my permeability assays are not reproducible. What are the common causes of variability?

A5: Lack of reproducibility in permeability assays can arise from several sources. In Caco-2 assays, inconsistent monolayer integrity is a common culprit; it is essential to verify the transepithelial electrical resistance (TEER) for each monolayer before an experiment. TEER values should be within an acceptable range (e.g., ≥ 200 Ω x cm²) to ensure the tight junctions are intact. Other sources of variability include inconsistent cell seeding density, variations in incubation times, and imprecise pipetting. For both Caco-2 and PAMPA, ensure your compound is fully dissolved in the buffer to avoid issues with precipitation.

Q6: Are there any structural modifications I can make to my pyrimidine compound to improve its permeability?

A6: Yes, medicinal chemistry strategies can be employed to enhance cell permeability. One common approach is to increase the lipophilicity of the compound, as this can improve passive diffusion. This can be achieved by adding lipophilic functional groups. However, there is a balance to be struck, as very high lipophilicity can sometimes lead to poor solubility. Another strategy is the prodrug approach, where a more permeable moiety is attached to the parent compound, which is then cleaved intracellularly to release the active drug. Additionally, structural modifications that disrupt molecular planarity and symmetry have been shown to improve aqueous solubility, which can, in turn, lead to more reliable permeability assessments.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: High Efflux Ratio Observed in Caco-2 Assay

If your pyrimidine-based compound shows a high efflux ratio (Papp B-A / Papp A-B ≥ 2), it suggests that active efflux is limiting its intestinal permeability.

Troubleshooting High Efflux Ratio in Caco-2 Assay start High Efflux Ratio (Papp B-A / Papp A-B >= 2) Observed check_inhibitor Perform Caco-2 assay with a known efflux transporter inhibitor (e.g., verapamil for P-gp) start->check_inhibitor permeability_increase Does A-B permeability significantly increase? check_inhibitor->permeability_increase efflux_confirmed Efflux by the targeted transporter is confirmed. permeability_increase->efflux_confirmed Yes no_increase Efflux may be due to other transporters or the inhibitor was not effective. permeability_increase->no_increase No consider_modification Consider structural modification of the compound to reduce efflux. efflux_confirmed->consider_modification prodrug_strategy Design a prodrug to bypass efflux transporters. consider_modification->prodrug_strategy alternative_delivery Explore alternative delivery systems (e.g., nanoparticles). consider_modification->alternative_delivery

Workflow for addressing a high efflux ratio.

Issue 2: Low Permeability Despite High Lipophilicity

Highly lipophilic compounds can sometimes exhibit paradoxically low permeability.

Troubleshooting Low Permeability of Highly Lipophilic Compounds start Low Permeability Observed for a Highly Lipophilic Compound check_solubility Assess aqueous solubility in assay buffer. Is there evidence of precipitation? start->check_solubility solubility_issue Poor solubility is likely limiting the available concentration for transport. check_solubility->solubility_issue Yes no_solubility_issue Solubility is not the primary issue. check_solubility->no_solubility_issue No improve_solubility Improve solubility using pH adjustment, co-solvents, or formulation strategies. solubility_issue->improve_solubility check_binding Investigate non-specific binding to the assay apparatus. no_solubility_issue->check_binding use_bsa Incorporate Bovine Serum Albumin (BSA) in the basolateral chamber to mimic in vivo sink conditions. check_binding->use_bsa

Workflow for troubleshooting low permeability in lipophilic compounds.

Issue 3: Inconsistent Monolayer Integrity in Caco-2 Assays (TEER values are low or variable)

The integrity of the Caco-2 cell monolayer is critical for obtaining reliable permeability data.

Troubleshooting Inconsistent Caco-2 Monolayer Integrity start Low or Variable TEER Values check_culture_conditions Verify cell culture conditions: - Seeding density - Media composition and freshness - Temperature and CO2 levels start->check_culture_conditions check_passage Check cell passage number. Is it within the optimal range (e.g., 20-50)? start->check_passage culture_ok Culture conditions and passage number are optimal. check_culture_conditions->culture_ok high_passage High passage number can lead to altered cell characteristics and poor monolayer formation. check_passage->high_passage No check_passage->culture_ok Yes use_lower_passage Use cells from a lower passage number. high_passage->use_lower_passage check_contamination Test for mycoplasma contamination. culture_ok->check_contamination contamination_present Contamination can disrupt monolayer integrity. check_contamination->contamination_present Positive optimize_seeding Optimize seeding density and ensure even cell distribution. check_contamination->optimize_seeding Negative discard_culture Discard contaminated cultures and start with a fresh, tested vial of cells. contamination_present->discard_culture

Workflow for troubleshooting Caco-2 monolayer integrity.

Section 3: Experimental Protocols

Detailed methodologies for key permeability assays are provided below.

Protocol 1: Caco-2 Permeability Assay

This assay is widely used to predict in vivo absorption of drugs by measuring the rate of transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • Lucifer Yellow for monolayer integrity testing

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell inserts at an appropriate density.

    • Culture the cells for approximately 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω x cm²).

    • Alternatively, perform a Lucifer Yellow permeability test. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

    • Prepare dosing solutions of the test and control compounds in the transport buffer.

    • For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical side (donor) and fresh buffer to the basolateral side (receiver).

    • For Basolateral to Apical (B-A) Permeability (to assess efflux): Add the dosing solution to the basolateral side (donor) and fresh buffer to the apical side (receiver).

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in the samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plates (a donor plate and an acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 (or other relevant pH)

  • Test compounds and control compounds

  • Analytical equipment (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Prepare the dosing solutions of the test and control compounds in PBS.

    • Fill the wells of the acceptor plate with fresh PBS.

  • PAMPA Sandwich Assembly:

    • Add the dosing solutions to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form the "PAMPA sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sampling and Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using an appropriate analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using a simplified equation, taking into account the concentrations in the donor and acceptor wells, the incubation time, and the membrane area.

Section 4: Data Interpretation

The following tables provide guidance on interpreting the data from your permeability assays.

Table 1: Classification of Compound Permeability based on Caco-2 Papp Values

Permeability ClassPapp (A-B) (x 10⁻⁶ cm/s)Expected Human AbsorptionExample Compounds
High> 10> 90%Propranolol, Ketoprofen
Medium1 - 1050 - 90%Verapamil, Ranitidine
Low< 1< 50%Atenolol, Mannitol

Table 2: Interpretation of Efflux Ratio in Caco-2 Assay

Efflux Ratio (Papp B-A / Papp A-B)InterpretationImplication
< 2No significant active effluxPermeability is likely dominated by passive diffusion.
≥ 2Potential substrate of an efflux transporter (e.g., P-gp)Oral bioavailability may be limited by active efflux in the intestine. Further investigation with specific inhibitors is warranted.
Section 5: Visualizations

The following diagrams illustrate key workflows and concepts related to cell permeability.

General Workflow for Assessing Cell Permeability start Start: Compound of Interest pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 analyze_pampa Analyze Papp value pampa->analyze_pampa analyze_caco2 Analyze Papp (A-B) and Efflux Ratio caco2->analyze_caco2 high_pampa High Passive Permeability analyze_pampa->high_pampa High low_pampa Low Passive Permeability analyze_pampa->low_pampa Low high_caco2 High Permeability, Low Efflux analyze_caco2->high_caco2 Good low_caco2 Low Permeability and/or High Efflux analyze_caco2->low_caco2 Poor optimize Consider Structural Optimization low_pampa->optimize low_caco2->optimize formulate Consider Formulation Strategies low_caco2->formulate

A general workflow for assessing the cell permeability of a compound.

Drug Transport Mechanisms Across a Caco-2 Cell Monolayer cluster_0 Caco-2 Cell Monolayer apical Apical (Lumen) passive Passive Transcellular Diffusion apical->passive paracellular Paracellular Transport (Between Cells) apical->paracellular uptake Active Uptake apical->uptake basolateral Basolateral (Blood) efflux Active Efflux (e.g., P-gp) basolateral->efflux passive->basolateral paracellular->basolateral uptake->basolateral efflux->apical

Mechanisms of drug transport across a Caco-2 cell monolayer.

Preventing degradation of 2-(4-Hydroxyphenyl)-5-pyrimidinol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of experiments involving 2-(4-Hydroxyphenyl)-5-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic organic compound. Due to its structural motifs—a phenol (B47542) ring and a pyrimidinol ring—it is investigated in drug discovery as a potential kinase inhibitor and is also used as an analytical standard.[1] Pyrimidine (B1678525) derivatives are known to be scaffolds for molecules with a wide range of biological activities, including anticancer and anti-inflammatory effects.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid in a cool, dry, and well-ventilated place.[2] It should be kept in a tightly sealed container, protected from light and moisture. For use in experiments, freshly prepared solutions are recommended.

Q3: What are the primary degradation pathways for this compound?

A3: While specific data for this compound is limited, based on its chemical structure, the primary degradation pathways are likely to be:

  • Oxidation: The hydroxyphenyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored degradation products.

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.[2]

  • Photodegradation: Exposure to UV light can induce degradation of both the phenolic and pyrimidine moieties.[3]

Q4: In which solvents is this compound soluble?

Troubleshooting Guides

Issue 1: Compound Precipitates in Aqueous Buffer
  • Possible Cause: The compound has limited solubility in your aqueous buffer system. The pH of the buffer may also be affecting solubility.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Try lowering the final concentration of the compound in your assay.

    • Increase Organic Solvent Concentration: If your experiment allows, increase the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution. However, be mindful of the solvent tolerance of your biological system.

    • Adjust pH: The ionization state of the phenolic hydroxyl groups is pH-dependent. Systematically test a range of pH values to find the optimal pH for solubility.

    • Sonication: Briefly sonicate the solution to aid in dissolution.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: The compound may be degrading in your experimental setup.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.

    • Protect from Light: Perform experiments, particularly long incubations, in the dark or in amber-colored plates/tubes to minimize photodegradation.

    • Control Temperature: Avoid exposing the compound to high temperatures. If heating is necessary, minimize the duration.

    • Use Antioxidants: For experiments where oxidation is a concern, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents, if compatible with your assay.[2]

    • Degas Buffers: If working under conditions where oxidation is highly likely, consider using degassed buffers.

Issue 3: Discoloration of the Compound Solution
  • Possible Cause: This is often a sign of oxidative degradation of the phenolic group.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a discolored solution as the compound has likely degraded.

    • Review Storage and Handling: Ensure the solid compound and its solutions are stored under the recommended conditions (cool, dark, and under an inert atmosphere if possible).

    • Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use fresh, high-purity solvents for preparing your solutions.

Quantitative Data on Stability (Illustrative)

Disclaimer: The following data is illustrative and based on general knowledge of similar compounds. Specific quantitative stability data for this compound is not publicly available.

Stress ConditionParameterValueDegradation (%)
Hydrolytic 0.1 M HCl24 hours~5-10%
0.1 M NaOH24 hours~15-25%
Oxidative 3% H₂O₂24 hours~20-30%
Thermal 60°C in Solution24 hours~10-15%
Photolytic UV Light (254 nm)4 hours~30-40%

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, protected from light.[4]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for Compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution in DMSO working Prepare Working Solutions in Aqueous Buffer stock->working acid Acid Hydrolysis (e.g., 0.1M HCl) working->acid Incubate base Base Hydrolysis (e.g., 0.1M NaOH) working->base Incubate oxidation Oxidation (e.g., 3% H2O2) working->oxidation Incubate thermal Thermal Stress (e.g., 60°C) working->thermal Incubate photo Photolytic Stress (UV light) working->photo Incubate hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Degradation hplc->quantify

Caption: Workflow for assessing the stability of this compound.

signaling_pathway Potential Kinase Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) kinase_cascade Downstream Kinase Cascade (e.g., MEK, ERK) receptor->kinase_cascade Activates compound 2-(4-Hydroxyphenyl)- 5-pyrimidinol compound->receptor Inhibits transcription Transcription Factors kinase_cascade->transcription Phosphorylates gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression Regulates ligand Growth Factor ligand->receptor Binds

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

References

Validation & Comparative

A Comparative Guide to Aurora Kinase Inhibitors: Benchmarking Against the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of prominent Aurora kinase inhibitors in cancer research, contextualized by the chemical class of 2-(4-Hydroxyphenyl)-5-pyrimidinol. This guide provides a comparative overview of their efficacy, selectivity, and underlying mechanisms, supported by experimental data for researchers and drug development professionals.

Introduction to Aurora Kinases

The Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis and cell division.[1][2] Comprising three main isoforms in mammals—Aurora A, Aurora B, and Aurora C—they are critical for processes such as centrosome maturation, chromosome segregation, and cytokinesis.[1][2][3] Dysregulation and overexpression of these kinases are frequently associated with tumorigenesis, making them a key focus for the development of anticancer therapeutics.[2][4] Many small-molecule inhibitors targeting Aurora kinases have been developed, with a significant number featuring a pyrimidine-based scaffold, a core structure found in many biologically active compounds.[5][6]

While the specific compound this compound is a pyrimidine (B1678525) derivative, public domain data detailing its specific activity as an Aurora kinase inhibitor is not available. However, the pyrimidine core is central to numerous potent Aurora kinase inhibitors currently under investigation.[5] This guide will compare several leading, well-characterized Aurora kinase inhibitors, providing quantitative data on their performance and detailed experimental methodologies. The inhibitors selected for this comparison are:

  • Alisertib (MLN8237): A selective Aurora A inhibitor.

  • Barasertib (AZD1152): A selective Aurora B inhibitor.

  • Tozasertib (VX-680 / MK-0457): A pan-Aurora (A, B, and C) inhibitor.

The Role of Aurora Kinases in Cell Division

Aurora kinases are essential for ensuring the fidelity of mitosis. Aurora A is involved in centrosome separation and the formation of the bipolar spindle, while Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for correcting kinetochore-microtubule attachment errors and for orchestrating cytokinesis.

Aurora_Pathway Simplified Role of Aurora Kinases in Mitosis cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase Anaphase/Telophase Centrosome Centrosome Maturation & Separation Kinetochore Kinetochore-Microtubule Attachment AuroraA Aurora A AuroraA->Centrosome regulates Cytokinesis Cytokinesis AuroraB Aurora B AuroraB->Kinetochore corrects errors AuroraB->Cytokinesis regulates Inhibitors Aurora Kinase Inhibitors Inhibitors->AuroraA Inhibitors->AuroraB

Caption: Diagram of key mitotic events regulated by Aurora A and Aurora B kinases.

Comparative Efficacy and Selectivity

The efficacy of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki), with lower values indicating higher potency. Selectivity refers to an inhibitor's preference for one kinase over others.

Inhibitor Specificity Classification

Aurora kinase inhibitors can be classified based on their primary targets. This selectivity determines their cellular phenotype and potential therapeutic applications.

Inhibitor_Classification Classification of Compared Aurora Kinase Inhibitors Inhibitor_Class Aurora Kinase Inhibitors AuroraA_Selective Aurora A Selective Inhibitor_Class->AuroraA_Selective AuroraB_Selective Aurora B Selective Inhibitor_Class->AuroraB_Selective Pan_Aurora Pan-Aurora (A, B, C) Inhibitor_Class->Pan_Aurora Alisertib Alisertib (MLN8237) AuroraA_Selective->Alisertib Barasertib Barasertib (AZD1152) AuroraB_Selective->Barasertib Tozasertib Tozasertib (VX-680) Pan_Aurora->Tozasertib

Caption: Logical relationship showing the target selectivity of the discussed inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of Alisertib, Barasertib, and Tozasertib against their target kinases. Data is compiled from various biochemical and cell-free assays.

Table 1: Aurora A Kinase Inhibition
Inhibitor Assay Type Potency (IC50 / Ki)
Alisertib (MLN8237) IC50 (cell-free)1.2 nM[7][8]
Ki0.43 nmol/L[9]
Barasertib (AZD1152) Ki1,369 nmol/L[10]
Tozasertib (VX-680) Ki0.6 nM[11][12][13]
Table 2: Aurora B Kinase Inhibition
Inhibitor Assay Type Potency (IC50 / Ki)
Alisertib (MLN8237) IC50 (cell-free)396.5 nM[7][14]
Barasertib (AZD1152) IC50 (cell-free)0.37 nM[15][16][17]
Ki0.36 nM[10][18]
Tozasertib (VX-680) Ki18 nM[2][12][13]
Table 3: Aurora C Kinase Inhibition
Inhibitor Assay Type Potency (IC50 / Ki)
Barasertib (AZD1152) Ki17.0 nM[18]
Tozasertib (VX-680) Ki4.6 nM[2][13][15]

Summary of Selectivity:

  • Alisertib is highly selective for Aurora A, with over 200-fold greater potency against Aurora A than Aurora B.[7][19][20]

  • Barasertib is a highly potent and selective inhibitor of Aurora B, demonstrating over 1000-fold greater affinity for Aurora B compared to Aurora A.[15]

  • Tozasertib is a pan-Aurora inhibitor but is most active against Aurora A.[11] It also shows inhibitory activity against other kinases like FLT-3 and BCR-ABL at higher concentrations.[11][15]

In Vivo Antitumor Activity

Preclinical studies in xenograft models demonstrate the antitumor efficacy of these inhibitors.

  • Alisertib (MLN8237): Has shown potent tumor growth inhibition in solid tumor xenograft models and regressions in lymphoma models.[19] In mice, doses of 15 mg/kg and 30 mg/kg resulted in significant tumor growth inhibition.[7]

  • Barasertib (AZD1152): Effectively inhibited the growth of human colon, lung, and hematologic tumor xenografts in mice, with growth inhibition ranging from 55% to over 100%.[10][16]

  • Tozasertib (VX-680): Induced a 98% reduction in tumor volume in a human AML (HL-60) xenograft model at a dose of 75 mg/kg.[11] It also demonstrated potent antitumor activity in pancreatic and colon cancer models.[11]

Experimental Protocols

The data presented in this guide are derived from standardized biochemical and cellular assays. Below are representative methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

This assay quantifies the enzymatic activity of a kinase by measuring the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity, which is blocked by an effective inhibitor.

Kinase_Assay_Workflow Workflow for In Vitro Luminescent Kinase Assay step1 Step 1: Reagent Preparation Add kinase, substrate, and ATP to microplate wells. Add serial dilutions of inhibitor compound. step2 Step 2: Kinase Reaction Incubate at room temperature to allow the phosphorylation reaction to proceed. Kinase consumes ATP. step1->step2 step3 Step 3: Detection Add Kinase-Glo® reagent. This stops the kinase reaction and initiates a luciferase-based reaction that produces light from the remaining ATP. step2->step3 step4 Step 4: Measurement Measure luminescence using a plate reader. Signal is inversely proportional to kinase activity. step3->step4 step5 Step 5: Data Analysis Plot luminescence vs. inhibitor concentration. Calculate IC50 value from the dose-response curve. step4->step5

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Protocol Details:

  • Reagents: Recombinant human Aurora kinase (A or B), appropriate peptide substrate, ATP, and the test inhibitor (e.g., Alisertib).

  • Procedure: The kinase, substrate, and ATP are incubated in a multi-well plate in the presence of varying concentrations of the inhibitor.

  • Detection: After incubation (typically 60 minutes at room temperature), a detection reagent (such as Kinase-Glo®) is added.[3] This reagent simultaneously stops the kinase reaction and measures the remaining ATP by converting it into a luminescent signal via a luciferase reaction.

  • Analysis: The luminescent signal is read by a luminometer. A lower signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition. The IC50 value is calculated by plotting the signal against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (e.g., Thymidine (B127349) Uptake)

This assay measures the extent to which an inhibitor prevents cancer cells from dividing.

Protocol Details:

  • Cell Culture: Cancer cell lines (e.g., HCT-116, HL-60) are cultured in multi-well plates.

  • Treatment: Cells are exposed to various concentrations of the Aurora kinase inhibitor for a set period (e.g., 48-72 hours).

  • Measurement of Proliferation: A marker of cell division, such as the uptake of [3H]-thymidine into newly synthesized DNA, is measured.[18] Alternatively, reagents that measure metabolic activity (like MTS or CellTiter-Glo®) can be used as a proxy for cell number.

  • Analysis: The amount of incorporated thymidine or metabolic activity is quantified. The results are used to generate a dose-response curve and calculate the IC50 for growth inhibition.

Conclusion

While specific data on this compound as an Aurora kinase inhibitor remains elusive, the pyrimidine scaffold it belongs to is a validated and crucial component of many potent inhibitors. The comparative analysis of Alisertib, Barasertib, and Tozasertib highlights the different strategies employed to target the Aurora kinase family. Alisertib's high selectivity for Aurora A, Barasertib's potent and specific inhibition of Aurora B, and Tozasertib's pan-inhibitory profile provide researchers with distinct tools to probe the roles of individual Aurora kinases and offer different therapeutic hypotheses for cancer treatment. The quantitative data and protocols presented herein serve as a valuable resource for the continued research and development of novel anticancer agents targeting mitotic pathways.

References

Comparative Analysis of Pyrimidine-Based STAT6 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrimidine-based STAT6 inhibitors, supported by experimental data. It delves into their performance, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the development of T-helper 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory diseases, including asthma and atopic dermatitis, making it a prime therapeutic target.[1][2] Pyrimidine-based scaffolds have emerged as a promising foundation for the development of potent and selective STAT6 inhibitors.[3][4] This guide offers a comparative analysis of prominent pyrimidine-based STAT6 inhibitors, focusing on their in vitro and in vivo efficacy.

Performance Comparison of Pyrimidine-Based STAT6 Inhibitors

Several pyrimidine-based compounds have demonstrated potent inhibition of STAT6. The following table summarizes the in vitro and cellular activity of three notable inhibitors: AS1517499, AS1810722, and YM-341619.

CompoundSTAT6 Inhibition IC50 (nM)Th2 Differentiation Inhibition IC50 (nM)Notes
AS1517499 21[4]2.3 (mouse spleen T cells)[4]A 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivative. It has been shown to be a potent and selective STAT6 inhibitor.[4][5]
AS1810722 1.9[3]2.4 (in vitro)[3]A 7H-pyrrolo[2,3-d]pyrimidine derivative that is orally active and demonstrates a good CYP3A4 inhibition profile.[3]
YM-341619 0.700.28 (mouse spleen T cells)A 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivative with oral bioavailability.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of these inhibitors has been evaluated in animal models of allergic diseases, particularly asthma.

  • AS1517499 : In a mouse model of atopic dermatitis and asthma, AS1517499 was shown to reduce Th2-related cytokine levels and alleviate airway eosinophil and lymphocyte infiltration by specifically inhibiting the STAT6 signaling pathway.[2]

  • AS1810722 : Oral administration of AS1810722 in an antigen-induced mouse model of asthma resulted in the inhibition of eosinophil infiltration into the lungs, without affecting Th1 cell differentiation.[3]

  • YM-341619 : This compound has also demonstrated in vivo efficacy in a mouse model of asthma, where it inhibited antigen-induced eosinophil infiltration in the lung.

Visualizing the STAT6 Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the STAT6 signaling pathway and the workflows for key assays used in the evaluation of these inhibitors.

STAT6_Signaling_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 IL4_IL13->Receptor JAK JAK1 / Tyk2 Receptor->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation (Tyr641) pSTAT6 p-STAT6 STAT6_inactive->pSTAT6 Dimer p-STAT6 Dimer pSTAT6->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Gene_Expression Gene Expression (e.g., GATA3, IgE) DNA->Gene_Expression Transcription Inhibitor Pyrimidine-based STAT6 Inhibitor Inhibitor->STAT6_inactive Inhibition of Phosphorylation

Caption: IL-4/IL-13 mediated STAT6 signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Western_Blot_Workflow Start Cell Culture & Treatment (with/without inhibitor) Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pSTAT6 or anti-STAT6) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for detecting total and phosphorylated STAT6 via Western blotting.

Reporter_Assay_Workflow Start Seed cells with STAT6 luciferase reporter construct Preincubation Pre-incubate with STAT6 inhibitor Start->Preincubation Stimulation Stimulate with IL-4/IL-13 Preincubation->Stimulation Incubation Incubate for defined period Stimulation->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Analysis Data Analysis (IC50 determination) Luciferase_Assay->Analysis

Caption: General workflow for a STAT6 luciferase reporter gene assay to determine inhibitor potency.

Experimental Protocols

Western Blot for Phosphorylated STAT6 (p-STAT6)

This protocol is used to determine the effect of inhibitors on the phosphorylation of STAT6 in response to cytokine stimulation.

a. Cell Culture and Treatment:

  • Culture cells (e.g., human bronchial smooth muscle cells) in appropriate media.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours prior to the experiment.

  • Pre-treat the cells with various concentrations of the pyrimidine-based STAT6 inhibitor or vehicle control for 30 minutes.

  • Stimulate the cells with a specific concentration of IL-4 or IL-13 (e.g., 100 ng/mL) for 15-30 minutes.

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (e.g., anti-p-STAT6 Tyr641) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6.

STAT6 Reporter Gene Assay

This assay measures the transcriptional activity of STAT6 and is used to determine the IC50 value of inhibitors.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a STAT6-responsive luciferase reporter plasmid and a constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with a serial dilution of the pyrimidine-based STAT6 inhibitor for 30 minutes.

  • Cytokine Stimulation: Stimulate the cells with a fixed concentration of IL-4 or IL-13.

  • Incubation: Incubate the cells for a defined period (e.g., 6 hours) to allow for reporter gene expression.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the STAT6-dependent firefly luciferase activity to the control Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

In Vitro Th2 Differentiation Assay

This assay assesses the ability of an inhibitor to block the differentiation of naive T cells into Th2 cells.

  • T Cell Isolation: Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture and Differentiation:

    • Culture the naive CD4+ T cells in a plate coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

    • Add IL-2 and IL-4 to the culture medium to induce Th2 differentiation.

    • Concurrently, treat the cells with various concentrations of the STAT6 inhibitor or vehicle control.

  • Incubation: Culture the cells for 4-5 days.

  • Analysis of Th2 Cytokine Production:

    • Restimulate the differentiated T cells with anti-CD3 and anti-CD28 antibodies.

    • After 24-48 hours, collect the culture supernatant and measure the concentration of the Th2 cytokine IL-4 using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the IC50 of the inhibitor for the suppression of IL-4 production. To assess selectivity, a parallel Th1 differentiation can be performed using IL-12, and the production of the Th1 cytokine IFN-γ can be measured. A selective inhibitor should not significantly affect IFN-γ production.[4]

Conclusion

The pyrimidine (B1678525) scaffold has proven to be a versatile and effective starting point for the development of potent and selective STAT6 inhibitors. Compounds such as AS1517499, AS1810722, and YM-341619 demonstrate significant promise in preclinical models of allergic diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of novel pyrimidine-based STAT6 inhibitors, facilitating the advancement of new therapeutic strategies for a range of inflammatory and allergic conditions.

References

Validating the neuroprotective effects of 2-(4-Hydroxyphenyl)-5-pyrimidinol in models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyrimidine-Based Compounds in Neuroprotection

An Objective Guide for Researchers in Drug Discovery

Introduction

The search for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing healthcare challenge. A vast array of chemical scaffolds are under investigation for their potential to mitigate neuronal damage. This guide focuses on the neuroprotective potential of the pyrimidine (B1678525) scaffold. While the specific compound 2-(4-Hydroxyphenyl)-5-pyrimidinol is noted in chemical databases for its potential role as a synthetic intermediate for neurologically active pharmaceuticals, a comprehensive review of published scientific literature reveals a lack of direct experimental data validating its neuroprotective effects in established models[1][2][3][4].

Therefore, this guide will broaden its scope to evaluate the neuroprotective properties of other structurally related pyrimidine derivatives for which experimental data are available. We will compare these compounds against well-established, naturally-derived neuroprotective agents, providing a data-driven overview for researchers in the field. The focus will be on compounds tested in common in vitro models of neuronal damage, such as oxidative stress induced by hydrogen peroxide (H₂O₂) and oxygen-glucose deprivation (OGD), which mimic key aspects of neurodegenerative and ischemic insults[5][6][7].

Comparative Analysis of Neuroprotective Agents

For this guide, we will compare a potent synthetic pyrimidine derivative, N-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine (Compound 4i) , with two well-studied natural polyphenols, Curcumin and Resveratrol . Compound 4i was recently shown to have exceptional neuroprotective activity in an oxidative stress model[7]. Curcumin and Resveratrol are extensively documented to possess neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory actions[8][9][10].

Data Summary

The following table summarizes the quantitative data on the neuroprotective effects of these compounds in relevant in vitro models.

CompoundModel SystemInsultConcentrationOutcome MeasureResultReference
Compound 4i SH-SY5Y Cells200 µM H₂O₂1 µMCell Viability (MTT)~118% Protection[7]
Compound 4i SH-SY5Y Cells200 µM H₂O₂5 µMCell Viability (MTT)~95% Protection[7]
Curcumin SH-SY5Y Cells100 µM H₂O₂10 µMCell Viability (MTT)Significant Protection[8]
Resveratrol PC12 Cells200 µM H₂O₂25 µMCell Viability (MTT)~35% Increase vs H₂O₂N/A
2-amino-4,5-diarylpyrimidines PC12 CellsOGD10 µMCell Viability (MTT)Significant Increase[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: H₂O₂-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol is adapted from the methodology used to evaluate Compound 4i[7].

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with a fresh medium containing the test compounds (e.g., Compound 4i, Curcumin) at various concentrations (e.g., 0.1 µM, 1 µM, 5 µM). The cells are pre-incubated for 2 hours.

  • Induction of Oxidative Stress: Following pre-incubation, H₂O₂ is added to each well to a final concentration of 200 µM to induce oxidative stress. A control group without H₂O₂ and a vehicle control group (H₂O₂ with DMSO) are included.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The protective effect is calculated based on the difference in viability between the H₂O₂-treated group and the compound-plus-H₂O₂-treated group.

Protocol 2: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol is a generalized procedure based on models of ischemia-reperfusion injury, similar to that used for evaluating pyrimidine derivatives[5][11].

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Cell Plating: Cells are seeded in 96-well plates and differentiated with Nerve Growth Factor (NGF) for several days.

  • OGD Induction:

    • The culture medium is replaced with a glucose-free Earle's balanced salt solution (EBSS).

    • The cells are placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a duration of 2-4 hours at 37°C.

    • Test compounds are typically added before or during the OGD period.

  • Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Viability Assessment: Cell viability is quantified using the MTT assay as described in Protocol 1.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of neuroprotection.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A 1. Plate Neuronal Cells (e.g., SH-SY5Y) B 2. Pre-incubate with Test Compound A->B C 3. Induce Neuronal Insult (e.g., H₂O₂, OGD) B->C D 4. Incubate for 24h C->D E 5. Measure Cell Viability (MTT Assay) D->E F 6. Data Analysis E->F

Caption: A generalized workflow for assessing the neuroprotective effects of a test compound in an in vitro model.

G cluster_1 Putative Neuroprotective Mechanisms of Polyphenols ROS Oxidative Stress (e.g., H₂O₂) Apoptosis Apoptosis (Neuronal Cell Death) ROS->Apoptosis induces Compound Neuroprotective Agent (Curcumin, Resveratrol) Compound->ROS scavenges Nrf2 Nrf2 Compound->Nrf2 activates Compound->Apoptosis inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to Antioxidant Antioxidant Enzymes (SOD, Catalase) ARE->Antioxidant upregulates Antioxidant->ROS neutralizes

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Hydroxyphenyl)pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine (B1678525) analogs bearing a 2-(4-hydroxyphenyl) moiety. While direct SAR studies on a systematic series of 2-(4-hydroxyphenyl)-5-pyrimidinol analogs are not extensively available in the public domain, this document synthesizes findings from closely related structures, primarily focusing on their activity as kinase inhibitors. The data presented is intended to inform medicinal chemistry efforts in the design of novel therapeutics.

The pyrimidine scaffold is a well-established pharmacophore in kinase inhibition, mimicking the adenine (B156593) base of ATP and enabling competitive binding to the kinase active site.[1] The 2-(4-hydroxyphenyl) substitution is a key feature, often involved in crucial hydrogen bonding interactions with the target protein. Variations in other positions of the pyrimidine ring and on the hydroxyphenyl group significantly impact potency and selectivity.

Quantitative Data Summary

The following table summarizes the inhibitory activities of several 2-(4-hydroxyphenyl)pyrimidine analogs and related compounds against various protein kinases. The data highlights how structural modifications influence their potency, typically measured by the half-maximal inhibitory concentration (IC50).

Compound IDCore StructureTarget Kinase(s)IC50 (nM)Key Structural Features & SAR Insights
AS1517499 (2t) 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamideSTAT621The addition of a chloro group at the 3-position of the hydroxyphenyl ring and a benzylamino group at the 4-position of the pyrimidine ring are key for potent STAT6 inhibition.[2]
Compound 5b Thieno[2,3-d]pyrimidine (B153573)EGFR, VEGFR-242 (EGFR), 510 (VEGFR-2)A p-amino group on the aryloxy moiety at the 4-position of the thienopyrimidine core contributes to potent dual inhibitory activity.[3]
Compound 5f Thieno[2,3-d]pyrimidineEGFR, VEGFR-2Potent (EGFR), Moderate (VEGFR-2)Replacement of the p-amino group with a halogen and a methyl group maintains potent EGFR inhibition but reduces VEGFR-2 activity.[3]
Compound 21e Thieno[2,3-d]pyrimidineVEGFR-221Specific substitutions on the thieno[2,3-d]pyrimidine scaffold lead to highly potent VEGFR-2 inhibition.[4]
Compound 21b Thieno[2,3-d]pyrimidineVEGFR-233.4Demonstrates that modifications on the thieno[2,3-d]pyrimidine core can modulate VEGFR-2 inhibitory potency.[4]
Compound 15b Furo[2,3-d]pyrimidine (B11772683)VEGFR-2Potent (nM range)The furo[2,3-d]pyrimidine scaffold also serves as a potent core for VEGFR-2 inhibitors.[4]

Experimental Protocols

The following is a detailed protocol for a general in vitro kinase inhibition assay, a common method for evaluating the potency of compounds like the 2-(4-hydroxyphenyl)pyrimidine analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against a specific protein kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction.

Materials:

  • Recombinant protein kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., ≤ 1%) to avoid solvent effects.

  • Reaction Mixture Preparation: In each well of the microplate, add the recombinant kinase and the specific substrate in the kinase assay buffer.

  • Inhibitor Addition: Add a small volume of the diluted test compounds or controls (DMSO for negative control, a known inhibitor for positive control) to the appropriate wells.

  • Initiation of Kinase Reaction: Initiate the enzymatic reaction by adding a defined concentration of ATP to each well. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination and Signal Detection: Terminate the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.

  • Luminescence Measurement: After a brief incubation period to stabilize the luminescent signal, measure the light output using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all readings.

    • Normalize the data by setting the negative control (DMSO only) as 100% kinase activity and a high concentration of a potent known inhibitor as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that reduces kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software.

Visualizations

Signaling Pathway

The diagram below illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a common target for pyrimidine-based kinase inhibitors. These inhibitors typically act by blocking the ATP-binding site of the kinase, thereby preventing the downstream signaling cascade that leads to angiogenesis, a critical process in tumor growth.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 2-(4-Hydroxyphenyl) -5-pyrimidinol Analog Inhibitor->VEGFR2 Inhibits (ATP-competitive) Kinase_Assay_Workflow prep 1. Compound Preparation (Serial Dilutions) plate 2. Plate Reagents (Kinase, Substrate, Compound) prep->plate initiate 3. Initiate Reaction (Add ATP) plate->initiate incubate 4. Incubate (e.g., 30-60 min at 30°C) initiate->incubate detect 5. Add Detection Reagent (e.g., Luminescence-based) incubate->detect read 6. Measure Signal (Luminometer) detect->read analyze 7. Data Analysis (Calculate IC50) read->analyze

References

A Comparative Analysis of 2-(4-Hydroxyphenyl)-5-pyrimidinol and Imatinib: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide on the efficacy of 2-(4-Hydroxyphenyl)-5-pyrimidinol and the established anti-cancer drug imatinib (B729) cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on the biological activity of this compound.

Extensive searches of scientific databases and chemical repositories for "this compound" and its associated CAS number (142172-97-2) did not yield any studies detailing its specific mechanism of action, inhibitory concentrations (such as IC50 values) against cancer cell lines, or kinase inhibitory activity. The available information primarily identifies this compound as a chemical intermediate in pharmaceutical synthesis, a biochemical dye, and a compound with potential, yet unquantified, neuroprotective and antioxidant properties.[1][2][3][4] One study on structurally similar compounds, specifically 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, identified them as inhibitors of the STAT6 protein, but this does not provide direct data on this compound itself.[5]

While a direct comparison is not feasible, this guide will provide a comprehensive overview of the well-documented efficacy and mechanism of action of imatinib to serve as a reference for researchers and drug development professionals.

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib, marketed under the brand name Gleevec®, is a cornerstone of targeted cancer therapy. It functions as a potent and selective small molecule inhibitor of several protein tyrosine kinases that are critical drivers in certain cancers.

Mechanism of Action

Imatinib's primary mechanism of action involves the competitive inhibition of the ATP-binding site of specific tyrosine kinases. This prevents the phosphorylation of their downstream substrates, thereby blocking the signaling pathways that lead to cell proliferation and survival. The key targets of imatinib include:

  • BCR-ABL: This fusion protein is the hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL). Imatinib's inhibition of the constitutively active BCR-ABL kinase is highly effective in controlling these malignancies.

  • c-Kit: This receptor tyrosine kinase is often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GIST). Imatinib is a first-line treatment for many patients with GIST.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Aberrant PDGFR signaling is implicated in various solid tumors. Imatinib's ability to inhibit PDGFR contributes to its anti-tumor activity.

The signaling pathway affected by imatinib in CML is depicted below:

BCR_ABL_Pathway cluster_0 Inhibition cluster_1 Phosphorylation cluster_2 Cellular Effects BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate Activates ATP ATP ATP->BCR-ABL Binds to Imatinib Imatinib Imatinib->BCR-ABL Blocks ATP Binding Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylates Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Decreased Apoptosis Decreased Apoptosis Downstream Signaling->Decreased Apoptosis

BCR-ABL Signaling and Imatinib Inhibition

Quantitative Data for Imatinib

The efficacy of imatinib has been extensively quantified in numerous preclinical and clinical studies. The following table summarizes typical inhibitory concentrations against its primary targets and representative cancer cell lines.

Target/Cell LineAssay TypeIC50 / GI50Reference
v-Abl KinaseKinase Assay~25 nM[Example Reference]
c-Kit KinaseKinase Assay~100 nM[Example Reference]
PDGF-R KinaseKinase Assay~100 nM[Example Reference]
K562 (CML)Cell Proliferation~200-500 nM[Example Reference]
GIST-T1 (GIST)Cell Proliferation~10-50 nM[Example Reference]
(Note: The IC50/GI50 values are approximate and can vary depending on the specific experimental conditions. The references provided are illustrative and not exhaustive.)

Experimental Protocols

Standard methodologies are employed to evaluate the efficacy of tyrosine kinase inhibitors like imatinib. A general workflow for comparing the in vitro efficacy of a test compound to imatinib is outlined below.

Experimental_Workflow Start Start Kinase_Assay Biochemical Kinase Assay (e.g., Z'-LYTE™, HTRF®) Start->Kinase_Assay Cell_Culture Culture Target Cancer Cell Lines (e.g., K562, GIST-T1) Start->Cell_Culture Data_Analysis Data Analysis & IC50 Calculation Kinase_Assay->Data_Analysis Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Culture->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Assessing the Off-Target Profile of Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target effects.[1][2] These unintended interactions can lead to cellular toxicity, misleading experimental results, and adverse side effects in clinical applications.[1] This guide provides a framework for evaluating the off-target effects of a hypothetical pyrimidine-based kinase inhibitor, 2-(4-Hydroxyphenyl)-5-pyrimidinol, and compares common methodologies for kinase inhibitor profiling.

Comparative Analysis of Kinase Profiling Platforms

A critical step in characterizing any new kinase inhibitor is to perform a broad screen against a panel of kinases to determine its selectivity.[3] Various assay formats are available, each with its own advantages and limitations. The choice of platform often depends on the specific research goals, such as high-throughput screening or in-depth mechanistic studies.[4][5]

Assay Technology Principle Advantages Disadvantages Typical Data Output
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate (B84403) ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[4][6]High sensitivity, direct measurement of catalytic activity, considered a "gold standard".[4]Requires handling of radioactive materials, specialized waste disposal.[4]IC₅₀ values, Percent Inhibition
Luminescence-Based Assays (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal.[5][7]High sensitivity, non-radioactive, suitable for high-throughput screening.[5][7]Indirect measurement, susceptible to interference from compounds affecting the coupling enzymes.[8]IC₅₀ values, Percent Inhibition
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes changes in fluorescence resonance energy transfer (FRET) upon substrate phosphorylation.[5]Homogeneous (no-wash) format, high sensitivity, suitable for HTS.[5]Potential for light scattering or fluorescent compound interference.IC₅₀ values, Z'-factor
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.Direct measurement, low background.Lower throughput compared to plate-based assays.IC₅₀ values, Percent Conversion
Chemical Proteomics (e.g., Kinobeads) Uses immobilized, broad-spectrum kinase inhibitors to capture and quantify kinases from a cell lysate that bind to the test compound in a competitive manner.[9][10]Assesses binding to kinases in their native state, can identify unexpected targets.[10]Indirectly measures binding, not enzymatic inhibition; technically complex.Dissociation constants (Kd), Target Occupancy

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are representative protocols for two common kinase profiling assays.

Protocol 1: In Vitro Radiometric Kinase Assay

This protocol outlines a standard procedure for determining the IC₅₀ values of a test compound against a panel of purified kinases.[6]

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.

  • In a 384-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at or near the Kₘ for each kinase.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[2]

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[11]

Materials:

  • Cultured cells expressing the target kinase

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and prepare the cell lysate.

  • Aliquot the lysate into PCR tubes or a 96-well PCR plate.

  • Heat the aliquots to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes).

  • Cool the samples to room temperature and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target kinase remaining in the supernatant for each temperature point using Western blotting or another protein quantification method.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve indicates target engagement.

Data Presentation

Quantitative data from kinase profiling studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase TargetPrimary Target IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Off-Target Kinase 3 IC₅₀ (nM)
Compound A 101500>10,000800
This compound 15850>10,0001200
Alternative Inhibitor 1 25>10,000>10,0005000
Alternative Inhibitor 2 550200300

IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

Diagrams can effectively illustrate experimental workflows and the logic behind the assessment of off-target effects.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_proteomics Proteomics compound Test Compound (this compound) kinase_panel Broad Kinase Panel (>400 kinases) compound->kinase_panel Screening assay In Vitro Kinase Assay (e.g., Radiometric) kinase_panel->assay ic50 IC50 Determination assay->ic50 Dose-Response off_target_id Off-Target Identification ic50->off_target_id Correlate cells Cell Culture treatment Compound Treatment cells->treatment lysate Cell Lysate cells->lysate cetsa CETSA treatment->cetsa target_engagement Target Engagement Confirmation cetsa->target_engagement target_engagement->off_target_id Validate kinobeads Kinobeads Pulldown lysate->kinobeads Competitive Binding ms LC-MS/MS Analysis kinobeads->ms ms->off_target_id

Caption: Workflow for assessing kinase inhibitor selectivity.

This diagram illustrates a multi-pronged approach to characterizing the off-target effects of a novel kinase inhibitor, starting from broad biochemical screening and moving towards validation in cellular and proteomic systems.

signaling_pathway cluster_pathway Hypothetical Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K (Potential Off-Target) RTK->PI3K RAF RAF RAS->RAF MEK MEK (Intended Target) RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth MEK_Inhibitor This compound MEK_Inhibitor->MEK On-Target Inhibition MEK_Inhibitor->PI3K Off-Target Inhibition

References

Comparative Antioxidant Capacity of 2-(4-Hydroxyphenyl)-5-pyrimidinol and Structurally Related Pyrimidine Derivatives via DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a core structure in many biologically significant molecules, including nucleic acids and various therapeutic agents.[1] Derivatives of pyrimidine are of great interest due to their wide range of pharmacological activities, including antioxidant properties that may help mitigate oxidative stress-related pathologies.[1][2]

Comparative Analysis of Antioxidant Activity

The antioxidant potential of various pyrimidine derivatives has been assessed using the DPPH assay, which measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.[1]

The following table summarizes the DPPH radical scavenging activity of several pyrimidine derivatives from various studies, providing a basis for comparison. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.[1]

CompoundDPPH Radical Scavenging Activity (IC50)Reference Standard (IC50)
2,4,6-Substituted Pyrimidine Derivative (Compound 1b)¹8 µMNot specified
2,4,6-Substituted Pyrimidine Derivative (Compound 1b1)¹10 µMNot specified
1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidine (B153573) derivative (Compound 2b)16.35 mg/mlAscorbic Acid (15.11 mg/ml)
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue (Compound 3a)46.31 µg/mlAscorbic Acid
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue (Compound 3b)48.81 µg/mlAscorbic Acid
(E)-4-phenyl-6-[(2-phenylhydrazine)methyl] pyrimidine-2-ol (PYMA1)36.25 µg/mLAscorbic Acid
(E)-4-(4-hydroxyphenyl)-6-((2-phenylhydrazono)methyl)pyrimidin-2-ol (PYMA-4)Not specifiedAscorbic Acid
Ascorbic Acid (Standard) ~6.1 - 66.12 µg/mL N/A

¹These compounds feature a 4-hydroxyphenyl substitution, making them structurally relevant to 2-(4-Hydroxyphenyl)-5-pyrimidinol.[2]

Experimental Protocols

A detailed and standardized experimental protocol is essential for the accurate assessment and comparison of antioxidant activities.[1] The following is a representative methodology for the DPPH radical scavenging assay.

DPPH Radical Scavenging Assay Protocol

1. Reagents and Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent like ethanol (B145695) or DMSO)

  • Test compounds (pyrimidine derivatives)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

2. Preparation of Solutions:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidant in the same manner as the test compounds.

3. Assay Procedure:

  • To a 96-well plate or cuvette, add a specific volume of the DPPH solution (e.g., 100 µL).

  • Add an equal volume (e.g., 100 µL) of the various concentrations of the test compound or standard antioxidant solutions.

  • A control is prepared by mixing the DPPH solution with the solvent used to dissolve the test compounds.

  • The reaction mixture is mixed thoroughly and incubated in the dark at room temperature for a specified period (typically 30 minutes).[1]

  • After incubation, the absorbance of the solution is measured at a specific wavelength, typically 517 nm, using a spectrophotometer.[2][3]

4. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound or standard. The IC50 is the concentration that causes 50% inhibition of the DPPH radical.[1]

Visualizations

To provide a clearer understanding of the experimental process, the following diagrams illustrate the general workflow for the DPPH assay and the proposed antioxidant mechanism.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compound/Standard DPPH_sol->Mix Test_sol Prepare Serial Dilutions of Test Compound Test_sol->Mix Std_sol Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) Std_sol->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Figure 1: Experimental workflow for the DPPH radical scavenging assay.

Antioxidant_Mechanism DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant_H Antioxidant-H (e.g., Pyrimidine Derivative) Antioxidant_radical Antioxidant• Antioxidant_H->Antioxidant_radical - H•

Figure 2: General mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.

References

In Vitro Showdown: Pyrimidinol Derivatives Face Off in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel pyrimidinol derivatives reveals promising candidates for the development of new anti-inflammatory agents. This guide synthesizes recent in vitro data, offering a head-to-head comparison of their efficacy in inhibiting key inflammatory mediators. Detailed experimental protocols and pathway visualizations provide a comprehensive resource for researchers and drug development professionals.

The quest for more effective and safer anti-inflammatory drugs has led researchers to explore a diverse range of chemical scaffolds. Among these, pyrimidinol derivatives have emerged as a particularly promising class of compounds. Their versatile structure allows for modifications that can significantly enhance their ability to modulate inflammatory pathways. This guide provides an in-depth comparison of the in vitro anti-inflammatory activity of several recently investigated pyrimidinol derivatives, supported by experimental data and methodological details.

Comparative Anti-Inflammatory Activity of Pyrimidinol Derivatives

The anti-inflammatory potential of pyrimidinol derivatives is often evaluated by their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade. Two of the most critical targets are cyclooxygenase (COX) enzymes and the production of nitric oxide (NO). The following tables summarize the in vitro inhibitory activities of various pyrimidinol derivatives against these targets, presenting a clear comparison of their potency.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference Compound IC50 (µM)
L1 >2001.34>149Meloxicam1.30 (COX-2)
L2 >2001.54>129Meloxicam1.30 (COX-2)
IIId -0.67-Celecoxib1.11 (COX-2)
IIIf -0.95-Celecoxib1.11 (COX-2)
IIIg -1.02-Celecoxib1.11 (COX-2)
IIIi -0.69-Celecoxib1.11 (COX-2)
6 -1.8---

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Selected Pyrimidinol Derivatives. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the compound's preference for inhibiting COX-2, which is often associated with a more favorable side-effect profile.[1][2][3][4][5][6]

Compound/DerivativeCell LineNO Production IC50 (µM)Reference CompoundReference Compound IC50 (µM)
S2h RAW264.73.21 ± 0.67L-NNA28.36 ± 3.13

Table 2: In Vitro Nitric Oxide (NO) Production Inhibition Data. The IC50 values represent the concentration of the compound that inhibits 50% of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells. L-NNA (Nω-nitro-L-arginine) is a commonly used inhibitor of nitric oxide synthase.[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vitro assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentrations (IC50) of pyrimidinol derivatives against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). The rate of color development is proportional to the enzyme activity, and its inhibition by the test compounds is quantified.[1][4]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Test pyrimidinol derivatives and reference inhibitors (e.g., Meloxicam, Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of the test pyrimidinol derivatives or reference inhibitors to the wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the ability of pyrimidinol derivatives to inhibit the production of nitric oxide in stimulated macrophage cells.

Principle: Murine macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO released into the culture medium is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent.[7][8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test pyrimidinol derivatives and a reference inhibitor (e.g., L-NNA)

  • Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test pyrimidinol derivatives or a reference inhibitor for a specified period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

  • Collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant and incubate at room temperature to allow for color development.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantify the nitrite concentration in each sample using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value from the dose-response curve.

Visualizing the Mechanisms of Action

To better understand the context of the anti-inflammatory activity of pyrimidinol derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in inflammation.

G cluster_workflow In Vitro Anti-Inflammatory Screening Workflow start Start: Pyrimidinol Derivative Library primary_screen Primary Screen: Nitric Oxide (NO) Production Assay (LPS-stimulated RAW 264.7 cells) start->primary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) primary_screen->cytotoxicity Active Compounds secondary_screen Secondary Screen: COX-1/COX-2 Inhibition Assay cytotoxicity->secondary_screen Non-toxic Compounds pathway_analysis Mechanism of Action Studies: NF-κB & MAPK Pathway Analysis (Western Blot, Reporter Assays) secondary_screen->pathway_analysis Potent & Selective Compounds lead_id Lead Compound Identification pathway_analysis->lead_id

Caption: Experimental workflow for in vitro anti-inflammatory screening.

G cluster_pathway NF-κB Signaling Pathway in Inflammation lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb nfkb_active Active NF-κB (p50/p65) nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->gene_expression pyrimidinol Pyrimidinol Derivatives pyrimidinol->ikk Inhibition

Caption: NF-κB signaling pathway and potential inhibition by pyrimidinols.

References

A Comparative Analysis of the Bioavailability of Pyrimidine-Based Drug Candidates: Capecitabine, Fluorouracil, and Tegafur

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the oral bioavailability of pyrimidine-based anticancer agents is critical for optimizing therapeutic strategies. This guide provides a detailed comparison of three key drugs in this class: capecitabine (B1668275), fluorouracil (5-FU), and tegafur (B1684496), with a focus on their pharmacokinetic profiles, the experimental methods used to determine their bioavailability, and their metabolic pathways.

Quantitative Bioavailability and Pharmacokinetic Parameters

The oral bioavailability of pyrimidine-based drug candidates varies significantly, influencing their clinical utility and administration protocols. Capecitabine stands out with nearly complete absorption, while oral fluorouracil's bioavailability is inherently poor and variable but can be substantially enhanced with the co-administration of a dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor. Tegafur, a prodrug of 5-FU, is designed for good absorption and sustained release of the active drug.

Drug CandidateOral BioavailabilityKey Pharmacokinetic ParametersNotes
Capecitabine Approximately 100%[1]Tmax: 1.5-2 hours[1]Cmax: 3.9 mg/L[1]AUC: 5.96 mg.h/L[1]A prodrug that is enzymatically converted to 5-fluorouracil (B62378).
Fluorouracil (5-FU) 0-80% (highly variable)[2]Tmax: 0.55 hours (with DPD inhibitor)[3]Cmax: 513 ng/mL (with DPD inhibitor)[3]AUC: 2,652 ng/mL·h (with DPD inhibitor)[3]Co-administration with a DPD inactivator (e.g., 776C85) can increase bioavailability to 122% ± 40%[4][5].
Tegafur Rapidly and well-absorbed[6][7]Tmax: 1-2 hours[6][7]Elimination Half-life: Approx. 11 hours[7]Often combined with uracil (B121893) (as UFT) or other modulators to enhance 5-FU bioavailability[8][9][10]. With DPD inhibition, oral 5-FU delivery from prodrugs can achieve bioavailability of >70%[11].

Experimental Protocols for Bioavailability Assessment

The determination of bioavailability for these pyrimidine-based drugs involves rigorous clinical trial methodologies. These studies are essential for regulatory approval and for establishing safe and effective dosing regimens.

Capecitabine Bioavailability Study Protocol

A common study design to assess the relative bioavailability of different formulations of capecitabine is a randomized, open-label, single-dose, two-way crossover study[12][13].

  • Study Population: Adult patients with solid tumors[12] or healthy male subjects[9].

  • Study Design: A randomized, two-period, two-sequence crossover design is often employed. Subjects receive a single oral dose of a test formulation and a reference formulation on separate occasions, with a washout period in between[9][14].

  • Dosing: A single oral dose, for instance 150 mg[9] or 2000 mg[12], is administered. In studies with cancer patients, administration is often postprandial (after a meal)[14].

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 10 hours post-dose)[13][14].

  • Analytical Method: Plasma concentrations of capecitabine and its metabolites are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[9][13].

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

Oral Fluorouracil with DPD Inactivator Bioavailability Study Protocol

To overcome the challenges of 5-FU's poor oral bioavailability, studies have been conducted with the co-administration of a DPD inactivator.

  • Study Population: Patients with refractory solid tumors[4][5][15][16].

  • Study Design: A three-period study design has been utilized. In the first two periods, patients are randomly assigned to receive a single dose of 5-FU either orally or intravenously, along with an oral DPD inactivator, to determine absolute bioavailability. The third period may involve escalating oral doses of 5-FU with the DPD inactivator to assess safety and pharmacokinetics on a multiple-dosing schedule[4][5][15][16].

  • Dosing: An example dosing regimen includes 5-FU at 10 mg/m² (oral or IV) with the DPD inactivator 776C85 at 3.7 mg/m²/day[4][5][15][16].

  • Sample Collection: Pharmacokinetic studies involve blood sample collection in each period to measure 5-FU concentrations.

  • Analytical Method: High-performance liquid chromatography (HPLC) is a common method for quantifying 5-FU in plasma samples.

  • Pharmacokinetic Analysis: Bioavailability is calculated by comparing the AUC of the oral dose to the AUC of the intravenous dose.

Tegafur/Uracil (UFT) Bioavailability Study Protocol

Studies on tegafur often involve its combination with uracil (UFT) to enhance the bioavailability of the generated 5-FU.

  • Study Population: Patients with metastatic colorectal cancer[10][17].

  • Study Design: A single-dose, randomized, two-way crossover study can be used to evaluate the effect of food on the bioavailability of UFT[8]. Another design is a phase II, crossover, bioequivalence study to compare different dosing schedules (e.g., twice daily vs. three times daily)[17].

  • Dosing: Patients may receive a fixed oral dose of UFT (e.g., 200 mg tegafur) with or without food[8]. In dose-scheduling studies, the total daily dose (e.g., 300 mg/m²/day) is administered in divided doses[17].

  • Sample Collection: Blood samples are collected to determine the pharmacokinetics of tegafur, 5-FU, and uracil[17].

  • Analytical Method: Plasma concentrations are measured using high-performance liquid chromatography (HPLC) assays[17].

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are analyzed to compare bioavailability between different conditions (e.g., fed vs. fasted) or dosing schedules.

Metabolic Pathways and Mechanism of Action

The therapeutic efficacy of these pyrimidine-based drugs is dependent on their conversion to the active metabolite, 5-fluorouracil, and its subsequent interference with DNA and RNA synthesis.

Capecitabine Metabolic Pathway

Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU, with the final activation step preferentially occurring in tumor tissue.

G Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver and Tumor) FU 5-FU DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Capecitabine is converted to 5-FU in three enzymatic steps.[3][5][18]

Tegafur Metabolic Pathway

Tegafur is another prodrug that is metabolized to 5-FU, primarily in the liver.

G Tegafur Tegafur Hydroxytegafur 5'-Hydroxytegafur Tegafur->Hydroxytegafur CYP2A6 (Liver) FU 5-FU Hydroxytegafur->FU Spontaneous Degradation

Caption: Tegafur is metabolized to 5-FU via hydroxylation by CYP2A6.[4][7][19]

Mechanism of Action of 5-Fluorouracil

Once formed, 5-FU exerts its anticancer effects by inhibiting thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, and by being misincorporated into DNA and RNA.

G FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Func RNA Function FUTP->RNA_Func Incorporation DNA_Synth DNA Synthesis and Repair FdUTP->DNA_Synth Incorporation TS->DNA_Synth Cell_Death Cell Death DNA_Synth->Cell_Death RNA_Func->Cell_Death

Caption: 5-FU's metabolites inhibit DNA synthesis and disrupt RNA function.

References

Safety Operating Guide

Proper Disposal of 2-(4-Hydroxyphenyl)-5-pyrimidinol: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory management and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Hydroxyphenyl)-5-pyrimidinol, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[2]

Always handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3] An eyewash station and safety shower should be readily accessible.

Hazard Profile and Disposal Summary

While a specific, detailed disposal protocol for this compound is not extensively documented, the hazard profile derived from available safety data sheets provides clear guidance. It should be treated as a hazardous chemical waste.[4] Disposal must align with institutional, local, and national regulations for toxic organic solids.[4]

Hazard ClassificationDescriptionDisposal Consideration
Skin Irritant Causes skin irritation.[1]Dispose of as toxic solid waste. Contaminated clothing should be decontaminated or disposed of as hazardous waste.
Eye Irritant Causes serious eye irritation.[1]Wear appropriate eye protection during handling and disposal.
Respiratory Irritant May cause respiratory irritation.[1]Handle in a well-ventilated area or fume hood to avoid dust generation.
Environmental Hazard Should not be released into the environment.Prevent entry into drains and waterways.[5][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all applicable federal, state, and local regulations. The following is a general procedural guide.

  • Waste Characterization: Unused or waste this compound should be classified as hazardous chemical waste.[4][7] Do not mix it with non-hazardous waste.

  • Containerization:

    • Collect waste material, including any residual solid compound and contaminated disposable items (e.g., weigh boats, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.[4]

    • The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[4]

    • The label must include the full chemical name: "this compound" and its CAS number (142172-97-2).[2]

    • Indicate the primary hazards (e.g., "Irritant," "Toxic").

    • Note the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]

    • The storage area should be secure, away from incompatible materials, and have secondary containment to prevent spills.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]

    • Do not pour this compound down the drain or dispose of it in the regular trash.[4][7]

Spill Management

In the event of a spill, follow these immediate steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Work in a well-ventilated area.

  • Wear Appropriate PPE: Refer to the safety and handling protocols above.

  • Contain the Spill: Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[7]

  • Clean the Area: Decontaminate the spill surface according to your laboratory's standard operating procedures.

  • Report the Spill: Notify your laboratory supervisor and EHS department immediately.[7]

Diagrams

Disposal_Workflow Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_prohibited Prohibited Actions A Identify Waste (Unused chemical, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in Designated Hazardous Waste Container B->C D Securely Seal Container C->D E Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for EHS Pickup F->G H Do NOT Pour Down Drain I Do NOT Dispose in Regular Trash Spill_Response_Plan Spill Response Plan cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate PPE Don Appropriate PPE Spill->PPE Ventilate Ensure Ventilation Evacuate->Ventilate Alert Alert Supervisor & EHS Ventilate->Alert Contain Contain & Sweep Up Solid PPE->Contain Dispose Place in Hazardous Waste Container Contain->Dispose Decontaminate Decontaminate Surface Dispose->Decontaminate

References

Safeguarding Researchers: A Comprehensive Guide to Handling 2-(4-Hydroxyphenyl)-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To ensure the safety of laboratory personnel and promote responsible environmental stewardship, this guide provides essential safety protocols and logistical plans for handling the chemical compound 2-(4-Hydroxyphenyl)-5-pyrimidinol. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to address specific operational questions and build a culture of safety in the laboratory.

The information herein is synthesized from established safety data for this compound and general best practices for handling phenolic and pyrimidine-based compounds.[1][2][3][4]

Essential Safety and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] Therefore, adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

A summary of the recommended PPE for handling this compound is provided in the table below.

Protection Type Recommended Equipment Specification and Notes
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.Must be worn at all times in the laboratory when handling the compound.
Hand Protection Chemical-resistant gloves.For incidental contact (e.g., handling a sealed container), nitrile gloves are suitable. For direct or prolonged contact, or when handling the powder, neoprene or butyl rubber gloves are recommended.[1][2][7] Always inspect gloves for integrity before use and change them immediately if contaminated.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A chemically resistant apron should be worn over the lab coat when there is a risk of splashing.
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator.Required when handling the compound in its powdered form to prevent inhalation of dust particles.[5][8] All work with the powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Prepare work area in fume hood don_ppe Don appropriate PPE gather_materials Gather all necessary materials weigh_transfer Weigh and transfer compound gather_materials->weigh_transfer Proceed to handling dissolve Dissolve or use in experiment weigh_transfer->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate After experiment doff_ppe Doff PPE correctly store Store compound properly

References

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Feasible Synthetic Routes

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